molecular formula C22H20ClN5O2S B15612215 MTX-531

MTX-531

货号: B15612215
分子量: 453.9 g/mol
InChI 键: LPJIZDSOUGHTNB-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MTX-531 is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H20ClN5O2S

分子量

453.9 g/mol

IUPAC 名称

N-[2-chloro-5-[4-[[(1R)-1-phenylethyl]amino]quinazolin-6-yl]-3-pyridinyl]methanesulfonamide

InChI

InChI=1S/C22H20ClN5O2S/c1-14(15-6-4-3-5-7-15)27-22-18-10-16(8-9-19(18)25-13-26-22)17-11-20(21(23)24-12-17)28-31(2,29)30/h3-14,28H,1-2H3,(H,25,26,27)/t14-/m1/s1

InChI 键

LPJIZDSOUGHTNB-CQSZACIVSA-N

产品来源

United States

Foundational & Exploratory

MTX-531: A Dual Inhibitor of EGFR and PI3K for Overcoming Adaptive Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-531 is a first-in-class, orally bioavailable small molecule that acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[1][2] Developed by MEKanistic Therapeutics, this compound was computationally designed to simultaneously block two key signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1][3] Preclinical studies have demonstrated the potential of this compound to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Targeted therapies have revolutionized the treatment of cancer by inhibiting specific molecular drivers of the disease. However, the development of adaptive resistance, where cancer cells activate alternative signaling pathways to circumvent the effects of a targeted drug, remains a significant clinical challenge. The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways are frequently dysregulated in various cancers and are known to mediate resistance to each other's inhibition.[2][3]

This compound was rationally designed to address this challenge by co-targeting both EGFR and PI3K within a single molecule.[1][3] This dual inhibition strategy aims to prevent the compensatory signaling that leads to adaptive resistance, thereby achieving more durable tumor regressions.[1] Preclinical evidence suggests that this compound is effective in models of head and neck squamous cell carcinoma (HNSCC) and shows promise in combination with other targeted agents for KRAS-mutated gastrointestinal tumors.[3] Notably, this compound has been shown to be well-tolerated in animal models and does not induce hyperglycemia, a common and dose-limiting side effect of many PI3K inhibitors.[1][3]

Physicochemical Properties and In Vitro Potency

This compound is a potent and selective inhibitor of both EGFR and multiple PI3K isoforms. Its key properties and in vitro inhibitory activities are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Formal Name N-[2-chloro-5-[4-[[(1R)-1-phenylethyl]amino]-6-quinazolinyl]-3-pyridinyl]-methanesulfonamide
CAS Number 2791417-66-6
Molecular Formula C₂₂H₂₀ClN₅O₂S
Formula Weight 453.9 g/mol
Purity ≥98%
Formulation A solid
Solubility DMSO: ≥ 10 mg/ml; Ethanol: 0.1-1 mg/ml

Source: Cayman Chemical

Table 2: In Vitro Kinase Inhibitory Activity of this compound (IC₅₀ values)
TargetIC₅₀ (nM)
EGFR 14.7
PI3Kα 6.4
PI3Kβ 233
PI3Kγ 8.3
PI3Kδ 1.1
HER2 2,500
HER4 >10,000
DNA-PK 5.4

Source: Cayman Chemical, MedchemExpress.com[4]

Table 3: Cellular Activity of this compound
AssayCell LineEC₅₀ (µM)
PPARγ Reporter Assay HEK2933.4
Inhibition of EGFR, PI3K, mTOR CAL-33Conc. dependent

Source: Cayman Chemical, MedchemExpress.com[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by simultaneously inhibiting the EGFR and PI3K signaling pathways.

  • EGFR Inhibition: By binding to the ATP-binding site of EGFR, this compound blocks its activation and downstream signaling through pathways such as the Ras-MAPK cascade, which are critical for cell proliferation and survival.[2]

  • PI3K Inhibition: this compound also inhibits the activity of PI3K isoforms, preventing the conversion of PIP2 to PIP3. This leads to the suppression of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, metabolism, and survival.[4][5]

The dual inhibition of these interconnected pathways is designed to prevent the feedback loops and compensatory signaling that contribute to adaptive resistance.

MTX531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation MTX531_EGFR This compound MTX531_EGFR->EGFR Inhibits MTX531_PI3K This compound MTX531_PI3K->PI3K Inhibits EGF EGF EGF->EGFR Activates

Caption: this compound dual-inhibits EGFR and PI3K signaling pathways.

Preclinical Efficacy

Preclinical studies in various cancer models have demonstrated the significant anti-tumor activity of this compound.

In Vitro Studies
  • In CAL-33 tongue squamous cell carcinoma cells, this compound decreased the phosphorylation levels of Akt and 4E-BP1, key downstream effectors of the PI3K/mTOR pathway.

  • The compound also induced apoptosis in CAL-33 cells at concentrations ranging from 3 to 10 µM.

In Vivo Studies
  • In a CAL-33 mouse xenograft model, oral administration of this compound at 100 mg/kg per day resulted in reduced tumor volume and increased survival.[6]

  • Studies using patient-derived xenograft (PDX) models of head and neck cancers showed that this compound successfully treated tumors without causing toxic side effects.[2]

  • This compound monotherapy led to significant tumor regressions in preclinical models of HNSCC.[1] Complete tumor regressions were observed across a broad dose range.[1]

  • Importantly, this compound did not cause hyperglycemia in mice at therapeutic doses, a significant advantage over other pan-PI3K inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Phosphorylated Kinase Levels

This protocol describes the analysis of protein phosphorylation in cell lysates following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-4E-BP1, anti-phospho-EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging and Analysis I->J

Caption: Western Blotting Experimental Workflow.

Patient-Derived Xenograft (PDX) Mouse Model

This protocol outlines the in vivo efficacy evaluation of this compound in a PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Patient-derived tumor tissue

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Monitor for any signs of toxicity.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).

  • Survival Analysis:

    • In a separate cohort, continue treatment and monitor for survival endpoints.

PDX_Model_Workflow A Patient Tumor Tissue Implantation B Tumor Growth Monitoring A->B C Randomization into Groups B->C D This compound or Vehicle Administration C->D Treatment Phase G Survival Monitoring C->G Survival Cohort E Tumor Volume & Body Weight Measurement D->E F Pharmacodynamic Analysis E->F End of Study

References

An In-depth Technical Guide to MTX-531: A First-in-Class Dual EGFR and PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is a pioneering, orally bioavailable small molecule inhibitor computationally designed to dually target the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] This dual-targeting approach is engineered to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[2][3] By concurrently blocking two critical nodes in cancer cell signaling, this compound has demonstrated significant anti-tumor activity in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC) and has shown synergistic effects when combined with other targeted agents in models of colorectal and pancreatic cancer.[1][4]

A unique characteristic of this compound is its ability to avoid the hyperglycemia commonly associated with PI3K pathway inhibition.[2] This favorable safety profile is attributed to its activity as a weak agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), which is thought to mitigate the metabolic side effects.[2] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and methodologies associated with the study of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure and key chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-[2-chloro-5-[4-[[(1R)-1-phenylethyl]amino]-6-quinazolinyl]-3-pyridinyl]-methanesulfonamide[5]
CAS Number 2791417-66-6[4][5]
Molecular Formula C₂₂H₂₀ClN₅O₂S[4][5]
Molecular Weight 453.94 g/mol [4]
Appearance White to light yellow solid
Purity ≥98%[5]
Solubility DMSO: ≥ 10 mg/mL; Ethanol: 0.1-1 mg/mL (Slightly soluble)[5]

Biological Activity and Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of both EGFR and Class I PI3K isoforms. Its dual action is designed to shut down the interconnected signaling pathways that drive tumor cell proliferation, survival, and resistance to therapy.[3]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the EGFR-PI3K-Akt-mTOR signaling cascade. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activates multiple pathways, including the PI3K/Akt pathway, which is central to cell survival and growth. This compound blocks EGFR's kinase activity and directly inhibits PI3K, thus providing a two-pronged assault on this critical oncogenic pathway.

MTX531_Mechanism_of_Action cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes MTX531 This compound MTX531->EGFR Inhibits MTX531->PI3K Inhibits MTT_Assay_Workflow start Start seed_cells 1. Seed cells into 96-well plate (e.g., 10,000 cells/well) start->seed_cells add_compound 2. Add varying concentrations of this compound to wells seed_cells->add_compound incubate1 3. Incubate for a set period (e.g., 72 hours) at 37°C add_compound->incubate1 add_mtt 4. Add MTT reagent to each well (e.g., 10 µL of 5 mg/mL stock) incubate1->add_mtt incubate2 5. Incubate for 3-4 hours at 37°C (Formazan crystals form) add_mtt->incubate2 solubilize 6. Add solubilization solution (e.g., SDS-HCl or DMSO) incubate2->solubilize read_absorbance 7. Read absorbance on a plate reader (e.g., at 570 nm) solubilize->read_absorbance analyze 8. Analyze data to determine IC50 values read_absorbance->analyze end End analyze->end

References

An In-depth Technical Guide to the Biological Target Identification of MTX-531

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the identification and validation of the biological targets of MTX-531, a novel dual kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a first-in-class, orally available small molecule designed to concurrently inhibit two key drivers of cancer therapy resistance: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Developed through a computational chemistry approach, this compound was engineered to overcome the adaptive resistance mechanisms that often limit the efficacy of single-target molecular agents in oncology.[1][4] Preclinical studies have demonstrated its potent and selective activity against these targets, leading to significant tumor regression in various cancer models, including head and neck squamous cell carcinoma (HNSCC) and KRAS-mutated gastrointestinal tumors.[1][5] A unique characteristic of this compound is its ability to avoid the hyperglycemia commonly associated with other PI3K inhibitors, a feature attributed to its weak agonistic activity on Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[4][6]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against its primary targets and a broader kinase panel has been quantified through various in vitro assays. The data highlights the compound's nanomolar potency and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound against Primary Kinase Targets

Target IC50 (nM)
EGFR 14.7[3][6][7]
PI3Kα 6.4[6][7]
PI3Kβ 233[6][7]
PI3Kγ 8.3[6][7]
PI3Kδ 1.1[6][7]

| DNA-PK | 5.4[7] |

Table 2: Selectivity Profile of this compound against HER Family Kinases

Target IC50 (nM)
EGFR 14.7[7]
HER2 2,500[7]

| HER4 | >10,000[7] |

Table 3: Activity on Secondary Target

Target EC50 (µM)

| PPARγ (agonist activity) | 3.4[7] |

Experimental Protocols

The identification and characterization of this compound's biological targets involved a multi-faceted approach, from computational design to in vivo validation.

The innovative design of this compound was achieved through a computational chemistry approach.[1] The process involved analyzing the X-ray crystal structures of known EGFR and PI3K inhibitors to identify key binding interactions.[8] This structural analysis guided the design of a single molecule capable of binding to both kinase targets. The high degree of specificity of this compound was predicted by co-crystal structural analyses, which were later confirmed experimentally.[4][8]

The potency and selectivity of this compound were determined using a broad panel of in vitro kinase assays.

  • Kinase Panel Screening: To assess selectivity, this compound was initially tested at a single high concentration (e.g., 10 µM) against a large panel of protein and lipid kinases (e.g., 482 kinases).[8]

  • Dose-Response Assays: Kinases that showed significant inhibition (e.g., >80%) in the initial screen were then subjected to dose-response assays to determine the IC50 values.[8] These assays involve incubating the purified kinase with a substrate (like ATP) and varying concentrations of this compound to measure the concentration at which 50% of the kinase activity is inhibited.

  • Phosphorylation Analysis: CAL-33 tongue squamous cell carcinoma cells were treated with this compound at concentrations ranging from 3 to 10 µM. Western blot analysis was then used to measure the phosphorylation levels of downstream effectors of the EGFR and PI3K pathways, such as Akt and 4E-BP1, to confirm in-cell target engagement.[7]

  • Apoptosis Induction: The same cell line (CAL-33) was treated with this compound to assess its ability to induce apoptosis, a key outcome of inhibiting cancer survival pathways.[7]

Patient-derived xenograft (PDX) models were utilized to evaluate the in vivo efficacy and tolerability of this compound.[2]

  • Tumor Implantation: Human tumor tissues (e.g., from HNSCC or colorectal cancer) were implanted into immunocompromised mice.[1][4]

  • Drug Administration: Once tumors were established, mice were treated with this compound, typically administered orally on a daily schedule (e.g., 100 mg/kg per day).[7]

  • Efficacy Assessment: Tumor volume was measured regularly to assess the anti-tumor activity of the compound. Survival of the animals was also monitored as a primary endpoint.[4][7]

  • Tolerability Studies: The overall health of the mice was monitored, with specific attention to side effects like hyperglycemia, which is a common issue with other PI3K inhibitors.[2][4]

Visualizations: Workflows and Signaling Pathways

target_identification_workflow cluster_design Computational Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation comp_design Computational Modeling (Based on known inhibitors) synthesis Chemical Synthesis of this compound comp_design->synthesis kinase_panel Broad Kinome Screening synthesis->kinase_panel Test compound ic50_det IC50 Determination (EGFR, PI3K isoforms) kinase_panel->ic50_det Identify primary targets cell_assays Cell-Based Assays (p-Akt, Apoptosis) ic50_det->cell_assays Confirm in-cell activity pdx_models Patient-Derived Xenograft (PDX) Models cell_assays->pdx_models Validate preclinical potential efficacy Tumor Regression & Survival Analysis pdx_models->efficacy tolerability Tolerability Assessment (Hyperglycemia) pdx_models->tolerability

Caption: Workflow for the identification and validation of this compound's biological targets.

mtx531_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation MTX531 This compound MTX531->EGFR Inhibits MTX531->PI3K Inhibits

Caption: this compound mechanism of action via dual inhibition of EGFR and PI3K signaling.

Conclusion

The biological target identification of this compound was a systematic process that began with rational, structure-based computational design and progressed through comprehensive in vitro and in vivo validation. The collective data unequivocally identifies EGFR and PI3K as the primary biological targets. This compound potently and selectively inhibits these two key oncogenic kinases, leading to the suppression of downstream signaling, induction of apoptosis, and significant anti-tumor efficacy in preclinical models.[7][9] The successful dual targeting of these pathways in a single, well-tolerated molecule represents a promising strategy to overcome adaptive resistance in cancer therapy.[1][2] Advanced preclinical development is currently underway to support the clinical evaluation of this compound.[1][10]

References

MTX-531: An In-Depth Technical Guide to its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTX-531 is a novel, first-in-class, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) designed to overcome adaptive resistance mechanisms in cancer. Preclinical data indicate a promising safety and tolerability profile, most notably the absence of hyperglycemia, a common dose-limiting toxicity associated with other pan-PI3K inhibitors. This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for this compound, including detailed experimental methodologies and a summary of key quantitative findings. Investigational New Drug (IND)-enabling toxicology studies are currently in progress under the sponsorship of the National Cancer Institute's (NCI) Experimental Therapeutics (NExT) Program.[1][2][3][4]

Introduction

This compound is a rationally designed small molecule that selectively co-targets EGFR and PI3K, two critical nodes in cancer cell signaling pathways.[2][3][4][5] By simultaneously blocking these pathways, this compound aims to prevent the compensatory signaling that often leads to resistance with single-agent therapies.[1] The unique "flipped binding mode" of its quinazoline (B50416) core allows it to potently inhibit both kinases.[1][4] Preclinical studies in various cancer models, including head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC), have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other targeted agents.[1][2][3][6] A key differentiator of this compound is its favorable safety profile, particularly the lack of induced hyperglycemia.[1][2][3][4][5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both EGFR and PI3K. This dual inhibition leads to a downstream blockade of the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The ability of this compound to inhibit both pathways simultaneously is attributed to its unique "flipped binding mode," which has been confirmed by X-ray crystallography.[1][4]

A significant aspect of this compound's safety profile is its avoidance of hyperglycemia. This is attributed to its weak agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][4][5] This mechanism is believed to counteract the hyperglycemic effects typically seen with PI3K inhibition.

MTX-531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K Inhibits PPARg PPARγ MTX531->PPARg Weakly Activates Glucose_Homeostasis Glucose Homeostasis PPARg->Glucose_Homeostasis

Caption: this compound dual-inhibits EGFR and PI3K signaling pathways.

Preclinical Safety and Tolerability

Preclinical studies in mice have consistently demonstrated that this compound is well-tolerated.[2][3][4][6] It has been described as "exceptionally well tolerated" with a safety margin more than 10-fold greater than current kinase inhibitors.[1][4][7]

General Toxicology

In preclinical mouse models, this compound has been administered orally at various doses and schedules. Single doses of up to 100 mg/kg were well-tolerated.[5] In longer-term studies, daily oral administration of 25 mg/kg for over 100 days was also well-tolerated.[5] These findings suggest a wide therapeutic window.

Key Safety Finding: Absence of Hyperglycemia

A hallmark of this compound's safety profile is the lack of drug-induced hyperglycemia, a common and often dose-limiting side effect of other pan-PI3K inhibitors.[1][2][3][4][5][6] This favorable characteristic is attributed to this compound's weak agonism of PPARγ, which helps to maintain glucose homeostasis.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
EGFR14.7[2][3][4]
PI3Kα6.4[5]
PI3Kβ233[5]
PI3Kγ8.3[5]
PI3Kδ1.1[5]
PPARγ (agonist activity)2500[5]

Table 2: Preclinical Dosing and Tolerability in Mice

Study TypeDoseRoute of AdministrationDurationObservation
Single Dose100 mg/kgOralSingle DoseWell-tolerated[5]
Repeat Dose25 mg/kgOralDaily for 134-145 daysWell-tolerated, suppressed tumor proliferation[5]

Experimental Protocols

While detailed, step-by-step protocols for the IND-enabling toxicology studies are proprietary, this section outlines the general methodologies employed in the preclinical evaluation of this compound.[1]

Patient-Derived Xenograft (PDX) Studies
  • Objective: To evaluate the in vivo efficacy and tolerability of this compound in clinically relevant tumor models.

  • Methodology:

    • Patient tumor tissue is implanted into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors and tissues may be harvested for further analysis (e.g., histology, biomarker analysis).

PDX_Experimental_Workflow Implantation Implant Patient Tumor Tissue into Mice Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment->Monitoring Analysis Endpoint Analysis: Tumor Excision, Histology, Biomarker Analysis Monitoring->Analysis

Caption: General experimental workflow for patient-derived xenograft (PDX) studies.
In Vitro Kinase Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

  • Methodology:

    • Purified recombinant kinases are incubated with a fluorescently labeled substrate and ATP.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

    • IC50 values are calculated from the dose-response curves.

Cellular Assays
  • Objective: To assess the effect of this compound on downstream signaling pathways in cancer cell lines.

  • Methodology:

    • Cancer cell lines are cultured and treated with varying concentrations of this compound.

    • After a specified incubation period, cells are lysed.

    • The phosphorylation status of key signaling proteins (e.g., AKT, S6) is determined by Western blotting or other immunoassays.

    • EC50 values (the concentration required to achieve 50% of the maximal effect) can be calculated.

Future Directions

The ongoing IND-enabling toxicology studies sponsored by the NCI's NExT program are a critical step toward the clinical development of this compound.[1][2][3][4] These studies will provide a more detailed and comprehensive understanding of the safety and toxicity profile of this compound in accordance with regulatory standards. The promising preclinical data, particularly the lack of hyperglycemia, suggest that this compound may have a wider therapeutic window and better tolerability in clinical settings compared to other PI3K inhibitors.[1]

Conclusion

This compound represents a promising, rationally designed therapeutic agent that dually targets EGFR and PI3K. The preclinical data strongly support a favorable safety profile, highlighted by its tolerability in animal models and the unique absence of hyperglycemia. This advantageous safety profile, combined with significant preclinical efficacy, provides a strong rationale for the continued clinical investigation of this compound as a potential new treatment option for patients with various cancers.

References

Methodological & Application

MTX-531 In-Vitro Assay: A Dual Inhibitor Approach to Overcoming Cancer Therapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

MTX-531 is a novel, orally available small molecule that acts as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).[1][2][3][4][5] This dual-targeting mechanism is designed to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[2][3][4] Preclinical studies have demonstrated that this compound potently and selectively inhibits both EGFR and PI3K, leading to the suppression of downstream signaling pathways such as the PI3K/Akt/mTOR pathway, and ultimately resulting in decreased tumor growth and increased apoptosis.[1][6][7] This document provides detailed application notes and protocols for in-vitro assays involving this compound.

Key Features

  • Dual Inhibition: Simultaneously targets EGFR and PI3K signaling pathways.[2][3][4][6]

  • Potent & Selective: Exhibits low nanomolar potency against EGFR and PI3K isoforms.[1][4][5]

  • Overcomes Resistance: Designed to shut down escape mechanisms that tumors use to resist treatment.[2][3]

  • Favorable Preclinical Profile: Has been shown to be well-tolerated in preclinical models, uniquely avoiding the hyperglycemia often associated with other PI3K inhibitors.[1][2][8]

Quantitative Data

The following tables summarize the in-vitro inhibitory and effector concentrations of this compound against various targets and in different cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases

TargetIC50 (nM)
EGFR14.7[1][4][5]
PI3Kα6.4[1][7]
PI3Kβ233[1][7]
PI3Kγ8.3[1][7]
PI3Kδ1.1[1][7]
DNA-PK5.4[7]

Table 2: Effector Concentration (EC50) and Other In-Vitro Activities

ActivityCell LineConcentration
PPARγ Agonism (IC50)-2.5 µM[1]
PPARγ Gene Expression (EC50)HEK2933.4 µM[1][7]
Inhibition of EGFR, PI3K, and mTOR signalingCAL-330-10000 nM[1][9]
Activation of PPARγ3T3-L110 µM[1][9]

Signaling Pathway

This compound simultaneously inhibits the EGFR and PI3K signaling pathways, which are critical for cell survival and proliferation. The diagram below illustrates the targeted mechanism of action.

MTX531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MTX531 This compound MTX531->EGFR MTX531->PI3K

Caption: this compound dual inhibition of EGFR and PI3K pathways.

Experimental Protocols

The following are representative protocols for in-vitro assays to evaluate the activity of this compound.

Protocol 1: Inhibition of EGFR, PI3K, and mTOR Signaling in CAL-33 Cells

This protocol describes how to assess the concentration-dependent inhibitory effect of this compound on the EGFR/PI3K/mTOR signaling pathway in the CAL-33 human tongue squamous cell carcinoma cell line.

Materials:

  • CAL-33 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Antibodies for Western Blot (e.g., p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH)

  • SDS-PAGE and Western Blotting reagents and equipment

Workflow Diagram:

Western_Blot_Workflow A Seed CAL-33 Cells B Treat with this compound (0-10000 nM, 2h) A->B C Lyse Cells B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Analyze Protein Levels F->G

Caption: Workflow for analyzing protein phosphorylation.

Procedure:

  • Cell Seeding: Seed CAL-33 cells in appropriate culture plates and allow them to adhere and grow to approximately 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to final concentrations ranging from 0 to 10000 nM.[9] The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for 2 hours at 37°C in a humidified CO2 incubator.[9]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of EGFR, Akt, and mTOR.

    • Use an appropriate loading control antibody.

    • Incubate with corresponding secondary antibodies and visualize the protein bands using a suitable detection system.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of protein phosphorylation.

Protocol 2: PPARγ Activation Assay in 3T3-L1 Cells

This protocol is designed to evaluate the effect of this compound on the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in 3T3-L1 pre-adipocyte cells.

Materials:

  • 3T3-L1 cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for cDNA synthesis

  • Primers for PPARγ1, PPARγ2, and a housekeeping gene (e.g., GAPDH) for qPCR

  • qPCR master mix and instrument

Procedure:

  • Cell Culture: Culture 3T3-L1 cells in the recommended growth medium.

  • Treatment: Treat the cells with 10 µM this compound or a vehicle control (DMSO).[9]

  • Incubation: Incubate the cells for 8 and 24 hours.[9]

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a suitable method.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for PPARγ1, PPARγ2, and a housekeeping gene to determine the relative expression levels.

  • Data Analysis: Analyze the qPCR data to determine the fold change in PPARγ1 and PPARγ2 expression in this compound treated cells compared to the vehicle control. An increase in expression levels indicates activation of PPARγ.[9]

References

Application Notes and Protocols for MTX-531 Administration in In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is a novel, orally bioavailable, first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] It was computationally designed to selectively co-target these two key oncogenic drivers, aiming to overcome the adaptive resistance mechanisms that often limit the efficacy of single-target therapies.[1][3] Preclinical studies have demonstrated the potent and selective activity of this compound against both EGFR and PI3Kα with IC50 values of 14.7 nM and 6.4 nM, respectively.[2][4] In various in-vivo cancer models, including head and neck squamous cell carcinoma (HNSCC), colorectal, and pancreatic cancer, this compound has shown significant anti-tumor activity, leading to tumor regressions and prolonged survival.[1][5][6] A notable characteristic of this compound is its favorable safety profile; it is exceptionally well-tolerated in mice and, unlike many other PI3K inhibitors, does not induce hyperglycemia.[1][5][6] This is attributed to its weak agonistic activity on peroxisome proliferator-activated receptor-γ (PPARγ).[5]

These application notes provide detailed protocols for the administration of this compound in in-vivo studies, based on currently available preclinical data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
EGFR14.7
PI3Kα6.4
PI3Kβ233
PI3Kγ8.3
PI3Kδ1.1

Data sourced from MedchemExpress and MEKanistic Therapeutics Inc. press release.[2]

Table 2: In-Vivo Efficacy of this compound in HNSCC Xenograft and PDX Models
ModelTreatmentKey OutcomesReference
CAL-33 Xenograft25 mg/kg, daily, p.o.>50% tumor-free mice at study termination (>300 days)[1]
CAL-27 Xenograft25 mg/kg, daily, p.o.33-100% incidence of complete responses[1]
Advanced CAL-33 Xenograft (~500 mm³)100 mg/kg, daily, p.o. for 6 weeks>355% improvement in median survival; 3 of 10 complete regressions[1][7]
HNSCC PDX Models (PIK3CA-mutant)100 mg/kg, daily, p.o.Uniform tumor regressions[1][5]
HNSCC PDX Model (944545-341-R)100 mg/kg, daily, p.o.>500% increase in median survival; 50% complete response rate[7]

p.o. = per os (by mouth/oral gavage)

Table 3: Pharmacokinetic Parameters of this compound in Mice
RouteDose (mg/kg)BioavailabilityKey FindingsReference
Intravenous (IV)5N/AUsed as a reference for bioavailability calculation.[1]
Oral (PO)25~80%High oral bioavailability, supporting oral dosing.[1]
Oral (PO)100~80%High oral bioavailability, supporting oral dosing.[1]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In-Vivo Studies

1.1. Vehicle Formulation:

While the exact vehicle from the primary Nature Cancer publication is not specified in the available abstracts, a common vehicle for oral administration of kinase inhibitors in preclinical mouse models is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. Another possibility is a solution in 10% DMSO and 90% corn oil. It is recommended to perform small-scale formulation tests to ensure the stability and homogeneity of the this compound suspension.

1.2. Preparation of this compound Suspension (Example with 0.5% CMC-Na):

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix well and allow it to fully dissolve (this may take several hours or can be aided by gentle heating and stirring).

  • Weigh the required amount of this compound powder based on the desired concentration and final dosing volume.

  • In a sterile container, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Prepare the suspension fresh daily before administration.

1.3. Administration by Oral Gavage:

  • Accurately weigh each mouse to determine the correct dosing volume.

  • The typical dosing volume for oral gavage in mice is 5-10 mL/kg. For example, for a 20g mouse, the volume would be 100-200 µL.

  • Gently restrain the mouse and use a proper-sized, sterile oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.

  • Observe the animal for a short period after dosing to ensure no immediate adverse reactions.

Protocol 2: In-Vivo Efficacy Studies in Xenograft/PDX Models

2.1. Animal Models:

  • Cell Line-Derived Xenografts (CDX):

    • HNSCC cell lines such as CAL-33 and CAL-27 can be used.

    • Inject 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID). Often, cells are resuspended in a mixture of media and Matrigel to support initial tumor growth.

  • Patient-Derived Xenografts (PDX):

    • Establish PDX models by implanting fresh tumor fragments from HNSCC patients into immunocompromised mice.

    • Once established, tumors can be passaged into new cohorts of mice for efficacy studies.

2.2. Treatment Schedule:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment and control groups.

  • Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 25 mg/kg or 100 mg/kg).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice 2-3 times per week as a general measure of toxicity.

  • Continue treatment for the duration specified in the study design. Efficacy can be assessed by tumor growth inhibition, incidence of tumor regression, and overall survival.

Protocol 3: Pharmacodynamic Analysis of this compound Activity

3.1. Tissue Collection:

  • Treat tumor-bearing mice with a single oral dose of this compound (e.g., 100 mg/kg) or vehicle.

  • At specified time points after dosing (e.g., 2, 4, 8, 24, and 48 hours), euthanize the mice.[1]

  • Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until further analysis.

3.2. Western Blot Analysis:

  • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-S6, and total S6 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Toxicity Assessment

4.1. In-life Monitoring:

  • During efficacy studies, monitor the body weight of the animals at least twice a week. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.

  • At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) can be collected for histopathological analysis.

4.2. Blood Glucose Monitoring:

  • Given the known class effect of PI3K inhibitors on blood glucose, it is prudent to monitor this, although this compound has been shown not to cause hyperglycemia.[1][6]

  • Collect blood samples (e.g., via tail vein) at baseline and at various time points after this compound administration.

  • Measure blood glucose levels using a standard glucometer.

Visualizations

MTX531_Signaling_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR S6 S6 mTOR->S6 Proliferation Cell Proliferation & Survival S6->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K

Caption: this compound inhibits both EGFR and PI3K signaling pathways.

Experimental_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis start Implant Tumor Cells/Tissue (CDX or PDX) growth Tumor Growth to ~100-200 mm³ start->growth random Randomize Mice into Treatment Groups growth->random treat Daily Oral Gavage: This compound or Vehicle random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor efficacy Efficacy Assessment: Tumor Growth Inhibition, Survival monitor->efficacy pd Pharmacodynamic Analysis: Western Blot for p-EGFR, p-Akt monitor->pd tox Toxicity Assessment: Clinical Signs, Histopathology monitor->tox

Caption: General experimental workflow for in-vivo studies with this compound.

References

MTX-531 for Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is a novel, first-in-class small molecule inhibitor that dually targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] This dual inhibition is designed to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[2][3] this compound has demonstrated potent anti-tumor effects in preclinical models, particularly in head and neck squamous cell carcinoma (HNSCC).[2][4][5] Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by examining its effects on the phosphorylation status and expression levels of key proteins within the EGFR and PI3K/Akt/mTOR signaling pathways.[4][6] These application notes provide detailed protocols for utilizing Western blot analysis to study the effects of this compound.

Mechanism of Action

This compound was computationally designed to selectively inhibit both EGFR and PI3K.[5][7] By binding to the ATP-binding sites of these kinases, this compound effectively blocks their catalytic activity.[1] This leads to a downstream reduction in the phosphorylation of key signaling molecules such as Akt and S6 ribosomal protein, ultimately resulting in decreased tumor growth and increased apoptosis.[6]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against various kinases and its cellular potency in inhibiting EGFR and PI3K signaling pathways in HNSCC cell lines.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
EGFR14.7[3][8][9]
PI3Kα6.4[8][9]
PI3Kβ233[8][9]
PI3Kγ8.3[8][9]
PI3Kδ1.1[8]

Table 2: Cellular Potency of this compound in HNSCC Cell Lines

Cell LinePathwayEC50 (nM)
CAL-33pEGFR110
CAL-33pAkt260
FaDupEGFR80
FaDupAkt150
SCC-25pEGFR120
SCC-25pAkt300

Data derived from densitometry analysis of Western blots following a 2-hour treatment with this compound.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and the experimental process for its analysis, the following diagrams are provided.

MTX531_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTX531 This compound MTX531->EGFR Inhibition MTX531->PI3K Inhibition

Figure 1: this compound Signaling Pathway Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HNSCC cell lines + this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pEGFR, anti-pAkt) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Figure 2: Western Blot Experimental Workflow.

Detailed Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on the EGFR and PI3K signaling pathways.

Cell Culture and Treatment
  • Cell Seeding: Seed HNSCC cell lines (e.g., CAL-33, FaDu, SCC-25) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Dose-Response: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a fixed time, typically 2 hours.[4]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 0, 15, 30, 60, 120 minutes).[6]

    • Prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

Protein Lysate Preparation
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

    Table 3: Recommended Primary Antibodies for this compound Western Blot Analysis

AntibodySupplier Catalog #Dilution
anti-pEGFR (Y1068)Cell Signaling Technology #37771:1000
anti-EGFRCell Signaling Technology #26461:10000
anti-pAkt (T308)Cell Signaling Technology #130381:1000
anti-pAkt (S473)Cell Signaling Technology #40601:1000
anti-AktCell Signaling Technology #92721:5000
anti-pS6 (S235/S236)Cell Signaling Technology #48571:1000
anti-GAPDH (Loading Control)-Varies
anti-β-actin (Loading Control)-Varies
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

Detection and Data Analysis
  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the phosphoprotein to the corresponding total protein and/or a loading control (e.g., GAPDH or β-actin). This quantitative analysis can be used to determine metrics such as EC50 values.[4]

References

Application Notes and Protocols for MTX-531 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is an innovative, orally bioavailable small molecule inhibitor that has garnered significant attention in preclinical cancer research.[1][2] It is distinguished by its unique ability to dually target two critical signaling pathways involved in cell proliferation, survival, and resistance to therapy: the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K).[1][2][3] While the primary focus of this compound development has been in oncology, its mechanism of action holds considerable, albeit largely unexplored, potential for applications in neuroscience research.

The EGFR and PI3K signaling cascades are not only pivotal in cancer but also play fundamental roles in the central nervous system (CNS). They are implicated in processes such as neuronal survival, synaptic plasticity, neuroinflammation, and the pathogenesis of various neurological disorders. Therefore, a potent dual inhibitor like this compound could serve as a valuable pharmacological tool to investigate these pathways and may offer therapeutic potential for specific neurological conditions, particularly in the realm of neuro-oncology and neuro-inflammation.

These application notes provide an overview of the known characteristics of this compound, summarize its quantitative data, and present detailed, albeit hypothetical, protocols for its application in a neuroscience research context.

Mechanism of Action

This compound was computationally designed to selectively co-target EGFR and PI3K.[3] It functions as an ATP-competitive kinase inhibitor, binding to the ATP-binding sites of both EGFR and the class I PI3K isoforms.[3][4] This dual inhibition effectively shuts down two major downstream signaling pathways that promote cell growth and survival: the RAS/MAPK pathway (downstream of EGFR) and the AKT/mTOR pathway (downstream of PI3K).[1][5] A notable feature of this compound is its ability to avoid inducing hyperglycemia, a common side effect of other PI3K inhibitors, which is likely due to its weak agonistic activity on PPARγ.[3][6][7]

A related compound, MTX-241F, has been specifically highlighted for its brain-penetrant properties and its efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG), a type of brain tumor.[3][8] This suggests that molecules of this class can be optimized for CNS applications.

Quantitative Data Summary

The following table summarizes the key in vitro potencies of this compound against its primary targets.

TargetIC50 ValueCell Line/Assay ConditionReference
EGFR 14.7 nMIn vitro kinase assay[2][6]
PI3Kα 6.4 nMIn vitro kinase assay[2][6]
PI3Kβ 233 nMIn vitro kinase assay[6]
PI3Kγ 8.3 nMIn vitro kinase assay[6]
PI3Kδ 1.1 nMIn vitro kinase assay[6]
PPARγ 2.5 µMWeak agonist activity[6]

Potential Applications in Neuroscience Research

Given the fundamental roles of EGFR and PI3K signaling in the CNS, this compound could be a valuable tool for investigating:

  • Neuro-oncology: The most direct application is in the study of brain tumors, such as glioblastoma and DIPG, where EGFR and PI3K pathways are frequently dysregulated. This compound could be used in patient-derived xenograft (PDX) models or in vitro 3D organoid cultures to assess its anti-tumor efficacy.[3][8]

  • Neuro-inflammation: The PI3K pathway, particularly the PI3Kγ and PI3Kδ isoforms, is crucial for the activation and function of microglia and astrocytes, the resident immune cells of the brain. This compound could be used in models of neuro-inflammation (e.g., lipopolysaccharide-induced) to study the role of this pathway in microglial activation, cytokine production, and subsequent neuronal damage.

  • Neurodegenerative Diseases: Dysregulation of the PI3K/AKT pathway has been implicated in diseases like Alzheimer's and Parkinson's. While the role of EGFR is more complex, its inhibition could modulate processes like astrocyte reactivity. This compound could be used in cellular or animal models of these diseases to explore the therapeutic potential of dual pathway inhibition.

  • Traumatic Brain Injury (TBI) and Stroke: Both EGFR and PI3K signaling are involved in the cellular response to neuronal injury, including cell death and glial scarring. This compound could be employed in preclinical models of TBI or ischemic stroke to investigate the impact of inhibiting these pathways on lesion volume and functional recovery.

Experimental Protocols

The following are detailed, hypothetical protocols for the application of this compound in a neuroscience research setting. Researchers should optimize these protocols based on their specific experimental systems.

Protocol 1: In Vitro Assessment of this compound on Microglial Activation

Objective: To determine the effect of this compound on the pro-inflammatory activation of microglial cells in culture.

Materials:

  • BV-2 or primary microglial cells

  • This compound (MedchemExpress or other supplier)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nitric Oxide Assay Kit (Griess Reagent)

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH)

Methodology:

  • Cell Culture: Plate BV-2 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 100, 1000 nM).

  • Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-only control group and an LPS-only group.

  • Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Western Blot Analysis: For mechanistic studies, lyse the cells after a shorter stimulation period (e.g., 30-60 minutes). Perform Western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K (p-AKT) and EGFR (p-ERK) pathways.

  • Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neuro-inflammation

Objective: To assess the ability of this compound to mitigate neuro-inflammation in vivo.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Lipopolysaccharide (LPS)

  • Anesthesia and surgical equipment for intracerebroventricular (ICV) injection

  • Immunohistochemistry reagents (antibodies for Iba1 and GFAP)

  • Reagents for qPCR (primers for Tnf-a, Il-6, Il-1b)

Methodology:

  • Animal Groups: Randomly assign mice to the following groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound (e.g., 25 mg/kg) + LPS.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) once daily for 3 consecutive days.[6]

  • Induction of Neuro-inflammation: On day 3, one hour after the final drug administration, induce neuro-inflammation by a single ICV injection of LPS (e.g., 5 µg in 2 µL of saline) under anesthesia.

  • Tissue Collection: 24 hours after the LPS injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for qPCR).

  • Immunohistochemistry: Process the fixed brains for cryosectioning. Perform immunohistochemistry for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation in a region of interest, such as the hippocampus.

  • Quantitative PCR: Extract RNA from the fresh brain tissue and perform qPCR to measure the mRNA expression levels of pro-inflammatory cytokines.

  • Data Analysis: Analyze glial activation by quantifying the fluorescent intensity or cell morphology. Analyze qPCR data using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of this compound Inhibition

MTX531_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTX531 This compound MTX531->EGFR Inhibits MTX531->PI3K Inhibits EGF EGF EGF->EGFR

Caption: Dual inhibition of EGFR and PI3K signaling pathways by this compound.

Experimental Workflow for In Vitro Microglial Activation Study

workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis arrow > plate_cells Plate Microglial Cells (2x10^5 cells/well) adhere Allow Adherence (Overnight) plate_cells->adhere pretreat Pre-treat with this compound or Vehicle (2h) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL, 24h) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Nitric Oxide Assay (Griess Reagent) collect->griess elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa western Western Blot (p-AKT, p-ERK) collect->western

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

References

MTX-531: Application Notes and Protocols for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is a pioneering, orally bioavailable, first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Developed by MEKanistic Therapeutics, this small molecule was computationally designed to concurrently block two key signaling pathways implicated in cancer cell proliferation, survival, and therapeutic resistance.[1][2][4] Preclinical studies have demonstrated the potential of this compound in various oncology models, particularly in head and neck squamous cell carcinoma (HNSCC), colorectal, and pancreatic cancers.[1][2][4] A significant advantage of this compound is its unique ability to inhibit PI3K without inducing hyperglycemia, a common and often dose-limiting side effect of other pan-PI3K inhibitors.[1][2][3]

These application notes provide a comprehensive overview of the experimental design for oncology studies involving this compound, including detailed protocols for in vitro and in vivo evaluations.

Mechanism of Action

This compound is designed to simultaneously inhibit the tyrosine kinase activity of EGFR and the lipid kinase activity of PI3K. The EGFR pathway, when activated by ligands such as EGF, triggers a signaling cascade that promotes cell growth and proliferation. The PI3K/AKT/mTOR pathway is a crucial downstream effector of EGFR and is also independently activated in many cancers, contributing to cell survival and resistance to anti-cancer therapies. By dually targeting EGFR and PI3K, this compound aims to overcome the adaptive resistance mechanisms that often limit the efficacy of single-target agents.[1][4]

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
EGFR14.7[1][3]
PI3Kα6.4[5]
PI3Kβ233[5]
PI3Kγ8.3[5]
PI3Kδ1.1[5]
Table 2: Preclinical Efficacy of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Models
Model TypeTreatmentKey Findings
HNSCC PDX ModelsThis compound MonotherapySignificant tumor regression observed.[1]
HNSCC PDX ModelsThis compound MonotherapyComplete tumor regressions observed across a broad dose range.[1]
HNSCC PDX ModelsThis compound MonotherapySurvival improvement ranging from 62% to >500% across models.[1]
Table 3: Preclinical Efficacy of this compound in Combination Therapy
Cancer TypeCombinationKey Findings
KRAS-mutant Colorectal and Pancreatic TumorsThis compound + MEK inhibitor (trametinib) or KRAS inhibitor (sotorasib)More than doubled the incidence of tumor regressions, achieving a 100% objective response rate in multiple models.[6]

Signaling Pathway and Experimental Workflow

MTX531_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes MTX531 This compound MTX531->EGFR MTX531->PI3K

Caption: this compound dual inhibition of EGFR and PI3K pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., CAL-33) Treatment This compound Treatment (0-10000 nM, 2h) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-EGFR, p-AKT) Treatment->Western_Blot PDX_Establishment HNSCC PDX Model Establishment (NSG mice) Drug_Administration Oral Administration of this compound (25-100 mg/kg) PDX_Establishment->Drug_Administration Efficacy_Evaluation Tumor Volume & Survival Analysis Drug_Administration->Efficacy_Evaluation

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

In Vitro Analysis of EGFR and PI3K Pathway Inhibition

This protocol describes how to assess the inhibitory activity of this compound on EGFR and PI3K signaling pathways in cancer cell lines using Western blot analysis.

1. Cell Culture and Treatment:

  • Culture human HNSCC cell lines (e.g., CAL-33, CAL-27, MOC1) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours.[7] An untreated control and a vehicle control (DMSO) should be included.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in HNSCC PDX models.

1. Animal Models:

  • Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, for the engraftment of patient-derived tumor tissues.[6]

2. PDX Model Establishment:

  • Surgically resected HNSCC patient tumor tissue is cut into small fragments (approximately 2 mm x 2 mm).[6]

  • Implant one tumor fragment subcutaneously into the flank of each NSG mouse.[6]

  • Once the initial tumors (Passage 1) reach a suitable size, they can be harvested, dissociated into a single-cell suspension, and injected into a larger cohort of mice for efficacy studies.[6]

3. This compound Administration:

  • When tumors reach a volume of approximately 80-120 mm³, randomize the mice into treatment and control groups.[6]

  • Prepare this compound for oral administration. A common vehicle for oral gavage in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administer this compound orally at doses ranging from 25 mg/kg to 100 mg/kg daily.[4][7] The control group should receive the vehicle only.

4. Efficacy Evaluation:

  • Measure tumor volumes with digital calipers every 4 days.[6] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The primary endpoints are typically tumor growth inhibition and overall survival.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement) or histological examination.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by EGFR and PI3K signaling. The protocols outlined in these application notes provide a foundation for the preclinical evaluation of this compound's mechanism of action and anti-tumor efficacy. Rigorous experimental design and adherence to detailed methodologies are crucial for obtaining reproducible and translatable results in the development of this novel dual inhibitor.

References

Application Note: Quantitative Analysis of MTX-531 in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of MTX-531, a novel kinase inhibitor, in preclinical tissue samples. The protocol outlines a comprehensive workflow, including tissue homogenization, protein precipitation, and solid-phase extraction (SPE) for sample clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and drug distribution studies in tissue.

Introduction

This compound is an investigational small molecule inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in certain oncological indications. To understand the in vivo behavior of this compound, it is crucial to accurately measure its concentration in various tissues. This document provides a detailed protocol for the extraction and quantification of this compound from tissue homogenates using LC-MS/MS, a highly selective and sensitive analytical technique.

Hypothetical Signaling Pathway of this compound

This compound is designed to inhibit Kinase-X, a key component of a signaling cascade that promotes cell proliferation. The diagram below illustrates the proposed mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase-X Kinase-X Receptor->Kinase-X Activates DownstreamEffector Downstream Effector Kinase-X->DownstreamEffector Phosphorylates Proliferation Proliferation DownstreamEffector->Proliferation Promotes This compound This compound This compound->Kinase-X Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Figure 1: Hypothetical this compound Signaling Pathway

Experimental Protocols

This section details the materials and step-by-step procedures for tissue sample preparation, extraction, and LC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Formic acid (FA)

  • Ammonium acetate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • SPE cartridges (e.g., Oasis HLB 1cc/30mg)

  • Homogenizer (e.g., bead-based)

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Analytical balance

  • LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher)

Workflow Overview

The overall experimental workflow for the analysis of this compound in tissue is depicted below.

start Start: Collect Tissue Sample homogenization 1. Tissue Homogenization (with PBS) start->homogenization spiking 2. Spike with Internal Standard (this compound-d4) homogenization->spiking precipitation 3. Protein Precipitation (with cold Acetonitrile) spiking->precipitation centrifugation1 4. Centrifugation (15,000 x g, 10 min, 4°C) precipitation->centrifugation1 supernatant_collection 5. Collect Supernatant centrifugation1->supernatant_collection spe 6. Solid-Phase Extraction (SPE) - Condition, Equilibrate - Load, Wash, Elute supernatant_collection->spe evaporation 7. Evaporation to Dryness (under Nitrogen stream) spe->evaporation reconstitution 8. Reconstitution (in mobile phase) evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis end End: Data Quantification analysis->end

Figure 2: this compound Tissue Extraction Workflow
Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in DMSO.

  • Working Solutions: Serially dilute the primary stocks with 50:50 ACN:Water to prepare working solutions for calibration standards and QCs.

  • Calibration Curve Standards: Spike appropriate amounts of the this compound working solutions into blank tissue homogenate to create calibration standards ranging from 1 to 2000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank tissue homogenate at four concentration levels:

    • LLOQ (Lower Limit of Quantification): 1 ng/mL

    • LQC (Low QC): 3 ng/mL

    • MQC (Medium QC): 100 ng/mL

    • HQC (High QC): 1500 ng/mL

Tissue Sample Preparation and Extraction
  • Homogenization: Accurately weigh ~50 mg of tissue. Add 4 volumes (w/v) of cold PBS (e.g., 200 µL for 50 mg of tissue). Homogenize using a bead beater until a uniform suspension is achieved.

  • Internal Standard Spiking: To a 50 µL aliquot of tissue homogenate, add 10 µL of the this compound-d4 working solution (final concentration of 50 ng/mL).

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the supernatant onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% FA). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method and Parameters

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Compound Q1 Mass (m/z) Q3 Mass (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound 452.2 321.1 80 V 35 eV

| This compound-d4 (IS) | 456.2 | 325.1 | 80 V | 35 eV |

Results and Performance Characteristics

The analytical method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1-2000 ng/mL. The correlation coefficient (r²) was consistently >0.995.

Table 2: Calibration Curve Summary

Parameter Result
Concentration Range 1.0 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995

| LLOQ | 1.0 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results are summarized below.

Table 3: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1.0 ≤ 15.0% ± 15.0% ≤ 20.0% ± 20.0%
LQC 3.0 ≤ 10.0% ± 10.0% ≤ 15.0% ± 15.0%
MQC 100 ≤ 8.0% ± 8.0% ≤ 10.0% ± 10.0%

| HQC | 1500 | ≤ 7.5% | ± 7.5% | ≤ 10.0% | ± 10.0% |

Extraction Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 4: Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
LQC 92.5% 95.1%

| HQC | 95.3% | 98.2% |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in tissue samples. The protocol, involving protein precipitation followed by solid-phase extraction, ensures a clean sample extract, minimizing matrix effects and leading to high recovery. The method meets typical industry standards for bioanalytical method validation and is suitable for supporting preclinical pharmacokinetic and drug disposition studies of this compound.

Application Notes and Protocols for MTX-531 Treatment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-531 is a novel, first-in-class dual inhibitor that selectively targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] This single-molecule approach is designed to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[1][3][4] Preclinical studies in various cancer cell lines and animal models have demonstrated the potential of this compound to induce tumor regression.[1][4][5] A notable advantage of this compound is its lack of hyperglycemic side effects, a common issue with other PI3K inhibitors, which is likely due to its weak agonistic activity on PPARγ.[5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound in primary cell cultures. As primary cells more closely mimic the physiological environment of tissues, they are invaluable models for preclinical drug evaluation.[4] The following protocols are generalized and should be optimized for specific primary cell types and experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by concurrently inhibiting two critical signaling pathways involved in cell growth, proliferation, survival, and resistance:

  • EGFR Signaling: Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.

  • PI3K Signaling: Phosphoinositide 3-kinase is a family of lipid kinases that, upon activation, phosphorylate PIP2 to PIP3, leading to the activation of downstream effectors like AKT. The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism.

By dually targeting EGFR and PI3K, this compound effectively shuts down these pro-survival pathways, leading to cell cycle arrest and apoptosis.[1][3][4]

MTX531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_receptor Receptor Tyrosine Kinase RAS RAS EGFR->RAS Activates PI3K PI3K PI3K_receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK PIP2 PIP2 ERK ERK MEK->ERK PIP3 PIP3 AKT AKT Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PI3K->PIP2 PIP2->PIP3 Converts PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MTX531 This compound MTX531->EGFR Inhibits MTX531->PI3K Inhibits

Caption: this compound dual-inhibits EGFR and PI3K pathways.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its targets in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for primary cell experiments.

TargetCell Line/AssayIC50 (nM)Reference
EGFRBiochemical Assay14.7[2][6]
PI3KαBiochemical Assay6.4[6]
PI3KβBiochemical Assay233[6]
PI3KγBiochemical Assay8.3[6]
PI3KδBiochemical Assay1.1[6]
PPARγ3T3-L1 cells2500 (EC50)[6]

Experimental Protocols

General Considerations for Primary Cell Culture

Primary cells are more sensitive than established cell lines and require specific conditions for optimal growth and viability.[6]

  • Media: Use the recommended basal medium for your specific primary cell type, supplemented with appropriate growth factors, cytokines, and serum.[6]

  • Coating: Many primary cells are anchorage-dependent and require culture vessels coated with extracellular matrix components (e.g., collagen, fibronectin, or commercial preparations like Geltrex®) to facilitate attachment and growth.[2]

  • Seeding Density: Determine the optimal seeding density for each primary cell type to ensure proper growth and avoid premature confluence or senescence.

  • Contamination: Primary cell cultures are susceptible to contamination. Use sterile techniques and consider including antibiotics/antifungals in the initial culture phase.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: General Workflow for this compound Treatment of Primary Cells

Experimental_Workflow start Start: Isolate and Culture Primary Cells seed Seed Primary Cells in Coated Plates start->seed acclimatize Allow Cells to Acclimatize (24h) seed->acclimatize prepare_drug Prepare Serial Dilutions of this compound acclimatize->prepare_drug treat Treat Cells with this compound (and Vehicle Control) acclimatize->treat prepare_drug->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate assay Perform Downstream Assays incubate->assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability e.g. western Western Blot Analysis (p-EGFR, p-AKT) assay->western e.g. apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay->apoptosis e.g. end End: Data Analysis viability->end western->end apoptosis->end

Caption: General experimental workflow for this compound treatment.
Protocol 3: Dose-Response and Cytotoxicity Assay (e.g., MTT Assay)

This protocol is designed to determine the effective concentration range of this compound for a specific primary cell type.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and acclimatize for 24 hours.

  • Drug Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 nM to 10 µM) based on the known IC50 values. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient for at least one cell doubling in the control wells.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 4: Western Blot Analysis of Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the EGFR and PI3K signaling pathways.

  • Cell Lysis: After treating the primary cells with this compound for the desired time (a short treatment of 2 hours has been shown to be effective in cell lines), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[5][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated and total EGFR, AKT, and other relevant downstream targets (e.g., mTOR, ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of pathway inhibition.

Conclusion

This compound represents a promising therapeutic agent with a unique dual-inhibitory mechanism. The protocols outlined in these application notes provide a foundation for investigating the efficacy and mechanism of action of this compound in primary cell models. Researchers are encouraged to adapt and optimize these protocols to suit their specific primary cell types and research questions. Careful experimental design and data analysis will be crucial for elucidating the full potential of this compound in various cellular contexts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MTX-531 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MTX-531, encountering precipitation in cell culture media can be a significant experimental hurdle. This guide provides a comprehensive resource for troubleshooting and preventing such issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why is this happening?

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility.[1][2] The drastic change in solvent polarity causes the compound to come out of solution.

Q2: My media containing this compound looked clear initially, but I observed a precipitate after several hours of incubation. What causes this delayed precipitation?

Delayed precipitation can be attributed to several factors that change over time within the incubator:

  • pH shifts: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2]

  • Temperature fluctuations: Repeatedly removing the culture vessel from the stable environment of the incubator can cause temperature changes that impact compound solubility.[1]

  • Evaporation: Over longer incubation periods, evaporation of water from the media can increase the concentration of this compound, potentially exceeding its solubility limit.[1][3]

  • Interaction with media components: this compound might interact with salts, amino acids, or proteins in the media, forming less soluble complexes over time.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, as it is soluble in DMSO at concentrations of 10 mg/mL or higher.[4][5] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.[6]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should ideally be kept below 0.5%, and for many cell lines, below 0.1%.[1][7] It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q5: Can I filter out the precipitate and use the remaining solution?

It is not recommended to filter out the precipitate and use the supernatant. The formation of a precipitate means the concentration of soluble this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after adding the this compound stock solution to your media, follow this troubleshooting workflow:

start Immediate Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration reduce_concentration Decrease the final working concentration. check_concentration->reduce_concentration Yes check_dilution Was the dilution performed too rapidly? check_concentration->check_dilution No solubility_test Perform a solubility test to determine the maximum soluble concentration. reduce_concentration->solubility_test success Precipitation Resolved solubility_test->success serial_dilution Perform a stepwise serial dilution of the DMSO stock in pre-warmed media. check_dilution->serial_dilution Yes check_media_temp Was the cell culture media cold? check_dilution->check_media_temp No gentle_mixing Add the stock solution dropwise while gently vortexing or swirling the media. serial_dilution->gentle_mixing gentle_mixing->success warm_media Always use media pre-warmed to 37°C. check_media_temp->warm_media Yes check_dmso Is the final DMSO concentration too high? check_media_temp->check_dmso No warm_media->success adjust_dmso Keep final DMSO concentration <0.5% (ideally <0.1%). check_dmso->adjust_dmso Yes check_dmso->success No adjust_dmso->success

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Delayed Precipitation During Incubation

For precipitation that occurs after a period of incubation, consider the following:

start Delayed Precipitation Observed check_incubation_time Is the incubation time long? start->check_incubation_time reduce_incubation If possible, reduce the incubation time. check_incubation_time->reduce_incubation Yes check_evaporation Is there evidence of media evaporation? check_incubation_time->check_evaporation No success Precipitation Resolved reduce_incubation->success prevent_evaporation Ensure proper incubator humidification. Use sealed plates or flasks. check_evaporation->prevent_evaporation Yes check_ph Could the media pH have shifted? check_evaporation->check_ph No prevent_evaporation->success stabilize_ph Ensure stable CO2 levels in the incubator. Consider using HEPES-buffered media. check_ph->stabilize_ph Yes check_media_interaction Could there be an interaction with media components? check_ph->check_media_interaction No stabilize_ph->success change_media Try a different basal media formulation. Consider reducing serum percentage. check_media_interaction->change_media Yes check_media_interaction->success No change_media->success

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound in Cell Culture Media

This protocol helps determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO (anhydrous, high purity)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Prepare serial dilutions in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to media: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed complete cell culture medium in triplicate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Assess precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, read the absorbance of the plate at 620 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[2]

Data Presentation:

This compound Concentration (µM)Absorbance at 620 nm (Time 0)Absorbance at 620 nm (Time 2h)Absorbance at 620 nm (Time 6h)Absorbance at 620 nm (Time 24h)Visual Observation (24h)
100
50
25
12.5
6.25
3.125
1.56
0 (DMSO control)
Protocol 2: Recommended Dilution Method for this compound

This protocol minimizes the risk of precipitation when preparing your final working solution of this compound.

Materials:

  • High-concentration this compound stock solution in 100% DMSO (e.g., 10 mM)

  • Complete cell culture medium (pre-warmed to 37°C)

Methodology:

  • Prepare an intermediate dilution: First, dilute your high-concentration stock solution in pre-warmed complete cell culture medium to an intermediate concentration that is still soluble. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution.

  • Prepare the final working solution: Add a small volume of the intermediate solution to the final volume of pre-warmed media while gently vortexing or swirling.[1] For instance, add 10 µL of the 1 mM intermediate solution to 990 µL of media to achieve a final concentration of 10 µM.

  • Final check: After dilution, visually inspect the solution to ensure it is clear before adding it to your cells.

Signaling Pathway of this compound

This compound is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][8][9] By inhibiting these two key signaling nodes, this compound can block downstream pathways involved in cell proliferation, survival, and growth, such as the mTOR pathway.[5][9][10]

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MTX531 This compound MTX531->EGFR MTX531->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation

Caption: this compound inhibits EGFR and PI3K signaling pathways.

References

how to improve MTX-531 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTX-531. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an orally available dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6] It has been shown to have anti-tumor effects by simultaneously blocking these two key signaling pathways involved in cell proliferation, survival, and resistance to cancer therapies.[1][3][4][5] Specifically, this compound has demonstrated inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[2][7] this compound also acts as a weak agonist of PPARγ, which may help to alleviate the hyperglycemia often associated with PI3K inhibitors.[2][7]

2. What are the known solubility properties of this compound?

This compound is a poorly water-soluble compound. Its solubility is highly dependent on the solvent used. Based on available data, its solubility is as follows:

SolventSolubilityNotes
DMSO ≥ 10 mg/mL[8] to 100 mg/mL (220.29 mM)[7]Ultrasonic assistance may be needed.[7] Some sources report insolubility, which may be due to the use of moisture-absorbing DMSO; using fresh, high-purity DMSO is recommended.[6]
Ethanol 0.1 - 1 mg/mL (Slightly soluble)[8]
Water 22 mg/mL[6]This information from one source should be treated with caution as it contradicts the general characterization of the compound as poorly water-soluble. It is advisable to verify this experimentally.

3. I am seeing precipitation when I dilute my this compound stock solution in aqueous media for my cell-based assay. What should I do?

This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Increase the solvent concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final dilution may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not causing cellular toxicity.

  • Use a different solvent system: Consider using a co-solvent system. For in vivo studies, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[7] While this is for in vivo use, a modified, cell-culture compatible version could be explored.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

4. What are some general strategies for improving the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs for experimental purposes:

  • Co-solvents: Using a mixture of a primary solvent (like DMSO) with other water-miscible organic solvents can improve solubility.[9][10] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[9]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[9]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[9][11] This can be achieved through techniques like micronization or nanosuspension.[11][12]

Troubleshooting Guide: Preparing this compound Stock Solutions

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in DMSO. 1. Low-quality or old DMSO that has absorbed moisture.[6]2. Insufficient mixing or sonication.1. Use fresh, anhydrous, high-purity DMSO.2. Vortex the solution for several minutes. If it still doesn't dissolve, use an ultrasonic bath to aid dissolution.[7]
Precipitation observed in stock solution upon storage. 1. Improper storage temperature.2. Freeze-thaw cycles.1. Store stock solutions at -20°C or -80°C as recommended.[2][7]2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Inconsistent results between experiments. 1. Inaccurate initial weighing of the compound.2. Degradation of the compound in solution.1. Use a calibrated analytical balance for accurate measurement.2. Prepare fresh stock solutions periodically and store them properly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula Weight: 453.9 g/mol )[8]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 2-5 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.[2][7] Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Cell Viability Assay using this compound

Objective: To determine the effect of this compound on the viability of a cancer cell line (e.g., CAL-33).

Materials:

  • Cancer cell line of interest (e.g., CAL-33)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Drug Dilutions:

    • Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium.

    • It is recommended to perform a serial dilution to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

G cluster_0 This compound Solubility Workflow A Start: this compound Powder B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex C->D E Clear Solution? D->E F Ultrasonic Bath E->F No G 10 mM Stock Solution E->G Yes F->D H Aliquot & Store at -80°C G->H I Prepare Dilutions in Media H->I J Precipitation? I->J K Troubleshoot: - Lower Concentration - Adjust Co-solvent J->K Yes L Use in Experiment J->L No K->I

Caption: Workflow for preparing and troubleshooting this compound solutions.

G cluster_1 This compound Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K

Caption: this compound dually inhibits the EGFR and PI3K signaling pathways.

References

MTX-531 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MTX-531 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally available small molecule inhibitor that dually targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).[1][2][3] By simultaneously blocking these two key signaling pathways, this compound is designed to overcome adaptive resistance mechanisms that can arise when only one pathway is inhibited.[4][5]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined for several key targets. These values can serve as a starting point for dose-response experiments. For cellular assays, a common concentration range to test is 0-10,000 nM.[2] A 2-hour incubation time has been shown to be effective for inhibiting EGFR and PI3K/mTOR pathways in cell lines like CAL-33.[2][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, it is best to perform serial dilutions in DMSO before adding the final diluted sample to your aqueous cell culture medium to avoid precipitation. The final DMSO concentration in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

Troubleshooting Guide: this compound Not Showing Expected Effect in Cells

If you are not observing the expected cellular effects with this compound, consider the following potential issues and troubleshooting steps.

Diagram: Troubleshooting Workflow for this compound Inactivity

G start Start: This compound shows no effect compound_check 1. Compound Integrity & Preparation start->compound_check cell_line_check 2. Cell Line & Culture Conditions compound_check->cell_line_check If compound is OK sub_compound1 Purity/Identity Correct? compound_check->sub_compound1 assay_check 3. Experimental Assay & Endpoint cell_line_check->assay_check If cells are OK sub_cell1 Cell Line Viability High? cell_line_check->sub_cell1 resistance_check 4. Biological Resistance Mechanisms assay_check->resistance_check If assay is OK sub_assay1 Appropriate Incubation Time? assay_check->sub_assay1 solution Problem Identified & Resolved resistance_check->solution Investigate further sub_resistance1 Compensatory Pathway Activation? resistance_check->sub_resistance1 sub_compound2 Solubility in DMSO? sub_compound1->sub_compound2 sub_compound3 Correct Dilutions? sub_compound2->sub_compound3 sub_cell2 Mycoplasma Contamination? sub_cell1->sub_cell2 sub_cell3 Target Expression Confirmed? sub_cell2->sub_cell3 sub_assay2 Assay Measures Cytostatic vs. Cytotoxic Effect? sub_assay1->sub_assay2 sub_assay3 Serum Interference? sub_assay2->sub_assay3 sub_resistance2 Drug Efflux Pump Expression? sub_resistance1->sub_resistance2 sub_resistance3 Target Gene Mutations? sub_resistance2->sub_resistance3

Caption: Troubleshooting workflow for investigating lack of this compound activity.

Potential Problem Possible Cause Recommended Solution
Compound Integrity and Preparation Degradation: Improper storage may have led to compound degradation.Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and protected from light.
Precipitation: The compound may have precipitated out of the stock solution or the final culture medium.Visually inspect the stock solution and final medium for any precipitates. Ensure the final DMSO concentration is non-toxic and does not cause the compound to crash out. Consider preparing fresh dilutions.
Incorrect Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to have an effect.Double-check all calculations for stock solution and working dilution preparations.
Cell Line and Culture Conditions Cell Line Insensitivity: The chosen cell line may not be sensitive to dual EGFR/PI3K inhibition.Confirm that your cell line expresses both EGFR and has an active PI3K pathway. You can check this via western blot for total and phosphorylated protein levels. Consider testing a panel of cell lines with known sensitivity.
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.Routinely test your cell cultures for mycoplasma contamination.
High Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate EGFR and other compensatory pathways, masking the inhibitor's effect.Try reducing the serum concentration in your culture medium or performing the experiment in serum-free or reduced-serum conditions after initial cell attachment.
Experimental Assay and Endpoint Inappropriate Assay: The chosen assay may not be suitable for detecting the effect of this compound.This compound may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (cell-killing) effect. Assays that measure metabolic activity (e.g., MTT) may not be as sensitive to cytostatic effects as direct cell counting or DNA synthesis assays (e.g., BrdU incorporation).
Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect.Consider extending the incubation time with this compound to 48 or 72 hours, ensuring to include appropriate vehicle controls for each time point.
Biological Resistance Mechanisms Compensatory Signaling: Inhibition of EGFR and PI3K can sometimes lead to the activation of alternative survival pathways, such as the MEK/ERK pathway.[7][8][9]Perform western blot analysis to check for the phosphorylation status of key proteins in compensatory pathways (e.g., p-ERK). Co-treatment with an inhibitor of the compensatory pathway may be necessary.
Drug Efflux: The cells may be actively pumping this compound out, preventing it from reaching its intracellular targets.This can be investigated by using inhibitors of common drug efflux pumps.
Target Mutations: Pre-existing or acquired mutations in EGFR or PI3K pathway components can confer resistance.[10]Sequence the relevant genes in your cell line to check for known resistance mutations.

Experimental Protocols

Cell Viability Assessment: Crystal Violet Staining

This protocol provides a method to quantify cell viability based on the staining of adherent cells.[11][12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate for 18-24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Fixation:

    • Carefully aspirate the media.

    • Gently wash the cells with 1x PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Staining:

    • Aspirate the fixative and wash with 1x PBS.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing:

    • Gently wash the plate with water multiple times until the water runs clear.

  • Solubilization:

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps to assess the phosphorylation status of key proteins in the EGFR and PI3K pathways, such as p-EGFR and p-Akt.[16][17][18][19]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours).

    • Aspirate the media and wash the cells with ice-cold 1x PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Diagram: this compound Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MTX531 This compound MTX531->EGFR inhibits MTX531->PI3K inhibits

Caption: this compound dually inhibits EGFR and PI3K signaling pathways.

Diagram: Cell Viability Assay (Crystal Violet) Workflow

G start Start seed Seed Cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate fix Fix Cells incubate->fix stain Stain with Crystal Violet fix->stain wash Wash Excess Stain stain->wash solubilize Solubilize Stain wash->solubilize read Read Absorbance (570-590nm) solubilize->read end End read->end

Caption: Workflow for a crystal violet cell viability assay.

References

inconsistent results with MTX-531 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MTX-531

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring reproducible results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, the DMSO stock solution should be stored at -80°C. For short-term use (up to one week), it can be stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: What is a typical starting concentration range for in vitro cell-based assays?

A2: For initial experiments, a concentration range of 1 nM to 10 µM is recommended. The optimal concentration is cell-line dependent. We advise performing a dose-response curve to determine the IC50 for your specific cell model. Refer to the data table below for examples.

Q3: I am observing high variability between my experimental replicates. What are the common causes?

A3: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure uniform cell density across all wells or plates.

  • Variable Drug Treatment Time: Use a consistent and precise incubation time for all samples.

  • Reagent Preparation: Prepare fresh dilutions of this compound from the stock solution for each experiment.

  • Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase.

Q4: Can this compound be used in animal models?

A4: Yes, this compound has been formulated for in vivo studies. Please refer to the specific in vivo protocol documents for details on vehicle formulation, dosing, and administration routes.

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for Downstream Targets

Issue: You are observing inconsistent or weak inhibition of downstream this compound targets (e.g., p-p70S6K, p-4E-BP1) via Western Blot.

Troubleshooting Workflow:

start Inconsistent WB Results check_reagent Check Reagent Quality (this compound, Antibodies) start->check_reagent reagent_ok Reagents OK? check_reagent->reagent_ok check_cells Verify Cell Culture Conditions (Health, Confluency, Passage) cells_ok Cells OK? check_cells->cells_ok check_protocol Review WB Protocol (Lysis, Transfer, Incubation) protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_cells Yes fix_reagent Use Fresh Aliquots Validate Antibody reagent_ok->fix_reagent No cells_ok->check_protocol Yes fix_cells Standardize Cell Handling Use Lower Passage Cells cells_ok->fix_cells No fix_protocol Optimize Protocol (e.g., add inhibitors, check transfer) protocol_ok->fix_protocol No end Consistent Results protocol_ok->end Yes fix_reagent->check_reagent fix_cells->check_cells fix_protocol->check_protocol

Caption: Troubleshooting workflow for inconsistent Western blot results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
This compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed.
Suboptimal Lysis Buffer Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve phosphorylation states.
Antibody Quality Use a validated antibody for your target. Run positive and negative controls to confirm antibody specificity and activity.
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Adjust transfer time or voltage if necessary.
Inconsistent Incubation Times Ensure all samples, from drug treatment to antibody incubation, are processed for the exact same duration.
Guide 2: Higher-Than-Expected IC50 Values

Issue: Your cell viability assays (e.g., MTT, CellTiter-Glo) are showing a higher IC50 value for this compound than reported in literature or previous experiments.

Possible Explanations & Solutions:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms. Consider testing a different, sensitive cell line as a positive control.

  • High Seeding Density: Overly confluent cells may exhibit reduced sensitivity. Optimize your cell seeding density to ensure they are in an exponential growth phase during treatment.

  • Drug-Serum Protein Interaction: Components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. Consider reducing the FBS percentage during the treatment period, if compatible with your cell line.

  • Incorrect Assay Endpoint: Ensure the assay endpoint (e.g., 48h, 72h) is sufficient for this compound to exert its cytotoxic or cytostatic effects. A time-course experiment may be necessary.

Experimental Protocols & Data

This compound Dose-Response Data (IC50)

The following table summarizes typical IC50 values for this compound across various cancer cell lines after a 72-hour incubation period, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer89.7
U-87 MGGlioblastoma45.5
PC-3Prostate Cancer120.1
Protocol: Western Blot for this compound Target Engagement

This protocol describes the steps to assess the phosphorylation status of key proteins downstream of the this compound target.

Experimental Workflow Diagram:

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot seed 1. Seed Cells (e.g., 1x10^6 cells) treat 2. Treat with this compound (Dose-Response) seed->treat incubate 3. Incubate (e.g., 24 hours) treat->incubate lyse 4. Lyse Cells in RIPA Buffer (+ Inhibitors) incubate->lyse quantify 5. Quantify Protein (BCA Assay) lyse->quantify load 6. Load Equal Protein (20µg) quantify->load separate 7. SDS-PAGE Separation load->separate transfer 8. Transfer to PVDF Membrane separate->transfer block 9. Block (5% BSA) transfer->block probe 10. Primary Antibody Incubation (4°C O/N) block->probe wash 11. Wash (TBST) probe->wash secondary 12. Secondary Antibody Incubation wash->secondary detect 13. ECL Detection & Imaging secondary->detect

Caption: Standard experimental workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies, and visualize using an enhanced chemiluminescence (ECL) substrate.

This compound Proposed Signaling Pathway

This compound is a potent and selective kinase inhibitor. The diagram below illustrates its proposed mechanism of action.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth p70s6k->protein_synthesis eif4ebp1->protein_synthesis Inhibits mtx531 This compound mtx531->mtorc1

Caption: Proposed this compound mechanism via mTORC1 inhibition.

addressing MTX-531 cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering unexpected cytotoxicity with MTX-531 in control cells. This compound is a potent and selective inhibitor of the novel kinase "Kinase-X," which is frequently overexpressed in various cancer types and plays a crucial role in tumor cell proliferation and survival. While this compound is designed for targeted action against cancer cells, off-target effects or experimental variables can sometimes lead to toxicity in normal, non-target cells.[1][2] This resource offers a structured approach to identifying the root cause of the issue and provides detailed protocols for robust cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive kinase inhibitor designed to selectively target the catalytic domain of Kinase-X. Inhibition of Kinase-X in cancer cells blocks downstream signaling pathways essential for proliferation and survival, leading to apoptosis.

Q2: Why am I observing high cytotoxicity in my control cell lines that do not express the Kinase-X target?

A2: This is a critical observation that suggests either off-target effects of the compound or the presence of an experimental artifact.[1] Potential causes include:

  • Off-target kinase inhibition: this compound may be inhibiting other kinases essential for the survival of your control cells.[2][3]

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.[4][5]

  • Cell culture issues: Underlying problems such as mycoplasma contamination, high cell passage number, or suboptimal culture conditions can sensitize cells to treatment.[6][7]

  • Assay interference: The compound may be directly interfering with the reagents of your viability assay, leading to a false reading.[8][9]

Q3: What is the recommended final concentration of DMSO for in vitro assays?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[10] However, sensitivity to DMSO is cell-line specific. It is crucial to run a vehicle-only control to assess the baseline cytotoxicity of the solvent on your specific cells.[7]

Q4: Could my cytotoxicity assay itself be the problem?

A4: Yes. Assays that measure metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT), are susceptible to artifacts.[11] Compounds can directly reduce the assay reagent, leading to a false signal, or interfere with cellular metabolic pathways in a way that does not accurately reflect cell viability.[9] It is recommended to confirm results using an orthogonal method that measures a different cell health parameter, such as membrane integrity (e.g., LDH assay or Trypan Blue).[12]

Troubleshooting Guide

If you are observing unexpected cytotoxicity in control cells, follow this step-by-step guide to diagnose the issue.

Step 1: Review Experimental Parameters & Controls

Question: Is the observed cytotoxicity reproducible and significantly higher than the vehicle control?

  • Action: First, confirm the validity of your results by repeating the experiment. Pay close attention to your controls.

    • Vehicle Control: Ensure the cytotoxicity is not due to the solvent (e.g., DMSO). The viability of vehicle-treated cells should be >95%.[10]

    • Untreated Control: This group serves as the baseline for 100% cell viability.

    • Positive Control: Use a known cytotoxic agent (e.g., Staurosporine) to confirm that the assay can detect cell death.

Step 2: Investigate Potential Compound-Related Issues

Question: Could the this compound stock be the source of the problem?

  • Action: Verify the integrity and concentration of your this compound stock.

    • Confirm Concentration: Double-check all calculations for stock preparation and serial dilutions. An error can lead to unintentionally high concentrations.[7]

    • Use a Fresh Aliquot: Thaw a new, previously unused aliquot of this compound to rule out degradation or contamination of the working stock.

    • Assess Purity: If possible, verify the purity of the compound using an appropriate analytical method.

Step 3: Evaluate Cell Health and Culture Conditions

Question: Are my control cells healthy and free of contamination?

  • Action: Suboptimal cell health can sensitize cells to even minor insults.

    • Mycoplasma Testing: This is a critical step. Mycoplasma contamination is not visible by microscope but can significantly alter cell metabolism and increase sensitivity to apoptosis, leading to unreliable results.[6][13][14] Perform a PCR-based test to check the status of your cell stocks.

    • Passage Number: Use low-passage cells for your experiments. High-passage numbers can lead to genetic drift and altered phenotypes, including increased sensitivity to stress.[7]

    • Visual Inspection: Before each experiment, carefully inspect your cells under a microscope for any signs of stress, such as changes in morphology, floating cells, or debris.

Step 4: Rule Out Assay-Specific Artifacts

Question: Is this compound interfering with my viability assay?

  • Action: Run cell-free controls and confirm findings with an orthogonal assay.

    • Cell-Free Control: Prepare wells with media and this compound (at the highest concentration used) but no cells. Add the assay reagent (e.g., MTT, AlamarBlue). A change in color or fluorescence indicates direct interference.[9]

    • Use an Orthogonal Method: If you are using a metabolic assay (e.g., MTT), validate the results with an assay that measures a different parameter, such as membrane integrity. The Lactate Dehydrogenase (LDH) assay is a common choice as it measures a marker of cell lysis.[8]

Data Presentation

The following table illustrates a hypothetical scenario where unexpected cytotoxicity was observed in a control cell line (HEK293) that does not express Kinase-X, compared to the expected effect on a Kinase-X-positive cancer cell line (PANC-1).

Cell LineTarget (Kinase-X) ExpressionTreatment (48h)Expected % Viability (MTT Assay)Observed % Viability (MTT Assay)Observed % Cytotoxicity (LDH Assay)
PANC-1HighVehicle (0.1% DMSO)100%98% ± 3%2% ± 1%
PANC-1High1 µM this compound~50%52% ± 4%45% ± 5%
HEK293NoneVehicle (0.1% DMSO)100%97% ± 2%3% ± 2%
HEK293None1 µM this compound~95%55% ± 6% 48% ± 7%

The bolded values highlight the unexpected cytotoxicity observed in the control cell line.

Visualizations

Troubleshooting Workflow

G start High Cytotoxicity in Control Cells Observed check_controls Step 1: Verify Controls (Vehicle, Positive, Negative) start->check_controls controls_ok Controls Validate Initial Finding check_controls->controls_ok check_compound Step 2: Check Compound (Concentration, Fresh Aliquot) controls_ok->check_compound Yes error_found Identify and Correct Experimental Error controls_ok->error_found No compound_ok Compound Prep is Correct check_compound->compound_ok check_cells Step 3: Assess Cell Health (Mycoplasma, Passage #) compound_ok->check_cells Yes compound_ok->error_found No cells_ok Cells are Healthy and Low Passage check_cells->cells_ok check_assay Step 4: Test for Assay Artifact (Cell-Free Control, Orthogonal Assay) cells_ok->check_assay Yes cells_ok->error_found No assay_ok No Artifact Detected check_assay->assay_ok conclusion Conclusion: Probable Off-Target Cytotoxicity assay_ok->conclusion Yes assay_ok->error_found No G cluster_target Intended Target Pathway cluster_off_target Hypothetical Off-Target Pathway KinaseX Kinase-X Substrate1 Substrate 1 KinaseX->Substrate1 Proliferation Cancer Proliferation Substrate1->Proliferation SurvivalKinase Survival Kinase (e.g., CSK) Substrate2 Substrate 2 SurvivalKinase->Substrate2 Survival Normal Cell Survival Substrate2->Survival MTX531 This compound MTX531->KinaseX Inhibits (On-Target) MTX531->SurvivalKinase Inhibits (Off-Target) G Root Observed Cytotoxicity OffTarget True Off-Target Effect Root->OffTarget Investigate Via Kinome Scan Solvent Solvent Toxicity Root->Solvent Investigate Via Vehicle Control Contamination Cell Contamination (e.g., Mycoplasma) Root->Contamination Investigate Via PCR Test Assay Assay Interference Root->Assay Investigate Via Orthogonal Assay CellHealth Poor Cell Health (High Passage) Root->CellHealth Investigate Via Cell Stock Log

References

Validation & Comparative

A Preclinical Comparative Analysis of MTX-531, a Novel Dual EGFR/PI3K Inhibitor, Against Standard of Care in Head and Neck, Colorectal, and Pancreatic Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of MTX-531, a first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), with the current standard of care treatments for Head and Neck Squamous Cell Carcinoma (HNSCC), KRAS-mutant Colorectal Cancer (CRC), and Pancreatic Ductal Adenocarcinoma (PDAC). The data presented is based on available preclinical studies and is intended to provide a comprehensive overview for research and drug development professionals.

Executive Summary

This compound is a novel, orally bioavailable small molecule designed to simultaneously inhibit EGFR and PI3K signaling pathways, two key drivers of tumor growth, proliferation, and therapeutic resistance.[1][2][3] Preclinical evidence suggests that this dual-targeting approach may offer a significant advantage over single-pathway inhibition by overcoming adaptive resistance mechanisms. A notable feature of this compound is its favorable safety profile in preclinical models, particularly the absence of hyperglycemia, a common and dose-limiting toxicity associated with other PI3K inhibitors.[2][3] This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols of this compound versus standard of care agents in relevant preclinical cancer models.

Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling

This compound was computationally designed to selectively bind to and inhibit both EGFR and the p110α isoform of PI3K.[4] By blocking these two critical nodes in cancer signaling, this compound aims to deliver a more potent and durable anti-tumor response compared to agents that target either pathway alone.

cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K

This compound Signaling Pathway Inhibition

Comparative Efficacy: Preclinical Data Summary

The following tables summarize the available preclinical data comparing this compound to standard of care treatments in various cancer models. It is important to note that these are cross-study comparisons and direct head-to-head preclinical trials may not be available.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Standard of Care: Platinum-based chemotherapy (e.g., Cisplatin) and immunotherapy are cornerstones of HNSCC treatment.

TreatmentModelEfficacy MetricResultCitation
This compound HNSCC Patient-Derived Xenografts (PDX)Tumor Growth InhibitionUniform tumor regressions observed.[5]
This compound HNSCC PDX ModelsObjective Response RateObjective responses in every HNSCC model evaluated.[2]
This compound HNSCC PDX ModelsSurvival ImprovementRanged from 62% to >500% across different models.[1]
Cisplatin HNSCC PDX ModelsTumor Growth InhibitionResponses varied, with some models showing sensitivity and others resistance.[6][7]
KRAS-Mutant Colorectal Cancer (CRC)

Standard of Care: Treatment for KRAS-mutant CRC typically involves chemotherapy regimens like FOLFIRI or FOLFOX. Targeted therapies like cetuximab are effective in KRAS wild-type tumors but not in KRAS-mutant ones.

TreatmentModelEfficacy MetricResultCitation
This compound + MEK Inhibitor KRAS-mutant CRC PDXTumor Growth InhibitionDurable regressions.[5]
Cetuximab KRAS wild-type CRC PDXObjective Response Rate6.3%[8]
Cetuximab KRAS wild-type CRC PDXDisease Control Rate20.3%[8]
Cetuximab KRAS-mutant CRC PDXTumor Growth InhibitionIneffective.[9][10][11]
Pancreatic Ductal Adenocarcinoma (PDAC)

Standard of Care: Combination chemotherapy, such as FOLFIRINOX, is a first-line treatment for patients with metastatic PDAC.

TreatmentModelEfficacy MetricResultCitation
This compound + KRAS G12C Inhibitor KRAS-mutant Pancreatic Cancer XenograftsSurvivalStriking increases in median survival.[4]
FOLFIRINOX Orthotopic Pancreatic Cancer Mouse ModelTumor Growth InhibitionSignificant reduction in tumor size.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies used in the evaluation of this compound and standard of care treatments, based on available information.

This compound Preclinical Studies
  • Animal Models: Patient-derived xenograft (PDX) models of HNSCC, KRAS-mutant CRC, and pancreatic cancer were utilized. These models involve the implantation of patient tumor tissue into immunocompromised mice, which are believed to better recapitulate the heterogeneity of human tumors.[4][5]

  • Drug Administration: this compound was administered orally.[1] Dosing regimens and treatment durations varied across studies and tumor models.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition. Overall survival was also a key endpoint in some studies.

  • Pharmacodynamic Studies: Western blot analysis of tumor tissue was performed to confirm the inhibition of EGFR and PI3K signaling pathways.

Start Patient Tumor Sample Collection Implantation Implantation into Immunocompromised Mice Start->Implantation TumorGrowth Tumor Establishment and Growth Implantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment_MTX531 Oral Administration of this compound Randomization->Treatment_MTX531 This compound Group Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Control Group Monitoring Tumor Volume Measurement and Survival Monitoring Treatment_MTX531->Monitoring Treatment_Vehicle->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Biomarkers Monitoring->Endpoint

This compound Preclinical Experimental Workflow

Standard of Care Preclinical Studies
  • Cisplatin (HNSCC):

    • Animal Models: HNSCC PDX and cell line-derived xenograft models were used.[6][7]

    • Drug Administration: Cisplatin was typically administered via intraperitoneal injection.[13]

    • Efficacy Evaluation: Tumor growth inhibition was the primary endpoint.

  • Cetuximab (CRC):

    • Animal Models: CRC PDX models with known KRAS mutation status were employed.[8][9][10][11]

    • Drug Administration: Cetuximab was administered intraperitoneally.

    • Efficacy Evaluation: Tumor response rates and disease control rates were assessed.

  • FOLFIRINOX (Pancreatic Cancer):

    • Animal Models: Orthotopic and subcutaneous pancreatic cancer mouse models were utilized.[12]

    • Drug Administration: The multi-component FOLFIRINOX regimen was administered intravenously.

    • Efficacy Evaluation: Tumor growth inhibition and survival were the main outcomes measured.

Conclusion

This compound represents a promising novel therapeutic strategy for various solid tumors by dually targeting EGFR and PI3K signaling pathways. Preclinical data demonstrate its potential for potent anti-tumor activity, particularly in overcoming adaptive resistance, and a favorable safety profile compared to other PI3K inhibitors. While direct comparative preclinical trials are limited, the evidence suggests that this compound, either as a monotherapy or in combination, may offer advantages over current standard of care treatments in specific cancer contexts. Further clinical investigation is warranted to translate these encouraging preclinical findings into benefits for patients.

References

MTX-531: A Paradigm Shift in Dual EGFR/PI3K Inhibition by Overcoming Adaptive Resistance and Mitigating Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of precision oncology, the development of inhibitors targeting key signaling pathways has been a cornerstone of modern cancer therapy. However, the emergence of adaptive resistance mechanisms often limits the long-term efficacy of these targeted agents. MTX-531, a first-in-class, orally bioavailable dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), has been computationally designed to address this challenge by simultaneously blocking two major nodes in cancer cell proliferation and survival pathways.[1][2][3] This guide provides an objective comparison of this compound's specificity and performance against other relevant inhibitors, supported by preclinical experimental data.

Unprecedented Dual Specificity and Potency

This compound was engineered through a structure-based design strategy to selectively and concurrently inhibit EGFR and PI3K.[1] It exhibits a high degree of specificity and low-nanomolar potency against both of its intended targets.[1][4] Full kinome screening has confirmed that this compound is exquisitely selective for its designated targets.[4]

Table 1: Biochemical Potency (IC50) of this compound and Comparator Inhibitors
InhibitorTargetIC50 (nM)Class
This compound EGFR 14.7 Dual EGFR/PI3K Inhibitor
PI3Kα 6.4
PI3Kβ 233
PI3Kγ 8.3
PI3Kδ 1.1
Omipalisib (GSK2126458)PI3Kα0.019 (Ki)Pan-PI3K/mTOR Inhibitor
PI3Kβ0.13 (Ki)
PI3Kγ0.06 (Ki)
PI3Kδ0.024 (Ki)
NVP-AEE788EGFR2Dual EGFR/VEGFR Inhibitor
ErbB26
Erlotinib (B232)EGFR2EGFR Inhibitor
Alpelisib (B612111)PI3Kα~5PI3Kα-specific Inhibitor
Copanlisib (B1663552)PI3Kα0.5Pan-PI3K Inhibitor
PI3Kδ0.7
PI3Kβ3.7
PI3Kγ6.4

Data compiled from multiple sources.[1][5][6][7]

Mitigating a Class-Wide Toxicity: The Absence of Hyperglycemia

A significant and often dose-limiting side effect of pan-PI3K inhibitors is hyperglycemia.[6][8] This on-target effect results from the inhibition of insulin (B600854) signaling, leading to decreased glucose uptake and increased glucose production.[9][10] In stark contrast, this compound is uniquely designed to avoid this toxicity. Preclinical studies have demonstrated that this compound does not induce hyperglycemia in mice, even at therapeutic doses.[1][6][8] This remarkable feature is attributed to its weak agonistic activity on peroxisome proliferator-activated receptor-γ (PPARγ).[1]

Table 2: Hyperglycemia Incidence with Various PI3K Inhibitors (Clinical Data)
InhibitorClassAny Grade Hyperglycemia (%)Grade 3/4 Hyperglycemia (%)
This compound Dual EGFR/PI3K Inhibitor Not observed in preclinical models Not observed in preclinical models
AlpelisibPI3Kα-specific61.5 - 80.329.2 - 40.2
CopanlisibPan-PI3K54 - 6329 - 39
DuvelisibPI3Kδ/γNot a commonly reported major AENot a commonly reported major AE

Data from clinical trials of alpelisib and copanlisib.[1][8][11]

Superior Preclinical Anti-Tumor Efficacy

In preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC), this compound monotherapy has been shown to induce significant and durable tumor regressions.[1][3] A direct comparison in a patient-derived xenograft (PDX) model of HNSCC demonstrated the superiority of this compound over the combination of the EGFR inhibitor erlotinib and the PI3Kα inhibitor alpelisib.[12]

Furthermore, in models of KRAS-mutant colorectal and pancreatic cancers, the combination of this compound with MEK or KRAS-G12C inhibitors resulted in durable tumor regressions and a significant increase in median survival.[1]

Signaling Pathway and Experimental Workflow Visualizations

EGFR_PI3K_Pathway Simplified EGFR and PI3K Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTX_531 This compound MTX_531->EGFR MTX_531->PI3K Other_PI3Ki Other PI3K Inhibitors (e.g., Alpelisib, Copanlisib) Other_PI3Ki->PI3K Other_EGFRi Other EGFR Inhibitors (e.g., Erlotinib) Other_EGFRi->EGFR

Caption: Dual inhibition of EGFR and PI3K by this compound.

Experimental_Workflow General Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Viability Potency Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Cellular Activity PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Western_Blot->PDX_Model Mechanism Monotherapy Monotherapy Efficacy Studies PDX_Model->Monotherapy Efficacy Combination Combination Therapy Studies Monotherapy->Combination Toxicity Toxicity Assessment (e.g., Hyperglycemia Monitoring) Monotherapy->Toxicity Combination->Toxicity

Caption: Preclinical evaluation workflow for kinase inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified enzymes.

  • Reagent Preparation: Recombinant human EGFR and PI3K isoforms are reconstituted in a kinase dilution buffer. A substrate (e.g., a synthetic peptide for EGFR, PIP2 for PI3K) and ATP are prepared in a kinase assay buffer.

  • Assay Procedure:

    • Serially diluted inhibitor or vehicle (DMSO) is added to the wells of a 384-well plate.

    • The diluted kinase enzyme solution is added to each well and incubated.

    • The kinase reaction is initiated by adding a mixture of ATP and the appropriate substrate.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the remaining ATP or the product formed is quantified using a luminescence- or fluorescence-based detection reagent.

  • Data Analysis: The signal is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (MTT) Assay (General Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a medium containing serial dilutions of the inhibitor or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

Patient-Derived Xenograft (PDX) Model for Efficacy Studies (General Protocol)

PDX models are generated by implanting human tumor tissue into immunodeficient mice, providing a more clinically relevant preclinical model.

  • Tumor Implantation: Freshly obtained human tumor tissue from a patient is fragmented and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID gamma mice).

  • Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged into subsequent cohorts of mice for expansion.

  • Drug Treatment: When the tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Endpoint Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration. Efficacy is assessed by comparing tumor growth inhibition, regression, and survival between the treated and control groups.

Conclusion

This compound represents a significant advancement in the development of dual-target kinase inhibitors. Its high specificity and potency for both EGFR and PI3K, combined with its unique ability to circumvent the class-wide toxicity of hyperglycemia, position it as a highly promising therapeutic candidate. The robust preclinical anti-tumor activity, both as a monotherapy and in combination, further underscores its potential to overcome adaptive resistance and improve outcomes for patients with a variety of solid tumors. The data presented in this guide provide a strong rationale for the continued clinical development of this compound.

References

head-to-head comparison of MTX-531 and MTX-530

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Comparative Analysis: Initial research indicates a significant distinction between MTX-531 and MTX-530, suggesting they belong to entirely different product categories. This compound is identified as a novel dual kinase inhibitor for cancer therapy, while "MTX-530" is a product name associated with mechanical parts, specifically motorcycle chains. Consequently, a direct head-to-head comparison of their performance in a scientific or research context is not applicable.

This guide will therefore focus on providing a comprehensive overview of the available preclinical data for the drug candidate this compound, in line with the interest of researchers, scientists, and drug development professionals.

This compound: A First-in-Class Dual EGFR and PI3K Inhibitor

This compound is a potential first-in-class investigational therapy designed to simultaneously inhibit two key proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2] Developed by MEKanistic Therapeutics, this single molecule was rationally designed to overcome adaptive resistance mechanisms that often limit the efficacy of single-target cancer therapies.[1][3][4]

The dual-targeting approach of this compound aims to shut down the escape mechanisms that tumors utilize to resist treatment.[3][5] In cancers such as head and neck squamous cell carcinomas, EGFR and PI3K are known to mediate resistance to the inhibition of the other, making a dual inhibitor a promising strategy.[3][6]

Quantitative Data Summary

Preclinical studies have demonstrated the potency and selectivity of this compound, as well as its efficacy in various cancer models.

MetricValueTarget/ModelSource
IC50 (EGFR) 14.7 nMIn vitro[7][8][9]
IC50 (PI3Kα) 6.4 nMIn vitro[7][8][9]
IC50 (PI3Kβ) 233 nMIn vitro[7][8]
IC50 (PI3Kγ) 8.3 nMIn vitro[7][8]
IC50 (PI3Kδ) 1.1 nMIn vitro[7][8]
EC50 (PPARγ agonism) 3.4 µMHEK293 cells[8]
Tumor Regression >70% (mean)CAL-33 HNSCC xenograft[10]
Survival Improvement 62% to >500%HNSCC models[1][9]
Objective Response Rate (with MEK inhibitor) 80%Colorectal cancer PDX models[10]
Objective Response Rate (with KRAS inhibitor) 100%KRAS mutant CRC and pancreatic tumor models[1]

Signaling Pathway and Mechanism of Action

This compound was computationally designed to selectively target EGFR and PI3K.[4] By inhibiting both pathways, this compound aims to prevent the adaptive resistance that can occur when only one pathway is blocked. A key feature of this compound is its ability to inhibit these targets without causing hyperglycemia, a common side effect of other PI3K inhibitors.[1][4][5] This is likely due to its weak agonistic activity on PPARγ.[4][7]

MTX-531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K

This compound dual inhibition of EGFR and PI3K pathways.

Experimental Protocols

Detailed experimental protocols are outlined in the primary research publication in Nature Cancer.[3] Below is a summary of the key methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Assays: The inhibitory activity of this compound against a panel of kinases was determined using enzymatic assays. The IC50 values were calculated from concentration-response curves to assess potency and selectivity. This compound demonstrated nanomolar potency against both EGFR and PI3K.[1][9]

Cell-Based Assays: Human cancer cell lines, such as CAL-33 tongue squamous cell carcinoma, were treated with this compound to evaluate its effect on downstream signaling pathways.[8] Western blotting was used to measure the phosphorylation levels of key proteins like Akt and 4E-BP1 to confirm target engagement and inhibition of the PI3K/mTOR pathway.[8] Apoptosis was also assessed in these cell lines.[8]

In Vivo Xenograft and PDX Models: The anti-tumor efficacy of this compound was evaluated in mouse models. This included implanting human cancer cell lines (xenografts) and patient-derived tumor tissues (PDX models) into mice.[4][6] this compound was administered orally, and tumor volume was measured over time to assess tumor growth inhibition and regression.[6][8] Survival studies were also conducted to determine the impact on overall survival.[1][10]

Pharmacodynamic Studies: To confirm that this compound was hitting its targets in vivo, tumors from treated mice were collected at various time points. The levels of phosphorylated proteins in the EGFR and PI3K pathways were analyzed to demonstrate target inhibition in the tumor tissue.[10]

Toxicology and Tolerability Studies: The safety profile of this compound was assessed in mice. This included monitoring for common side effects of PI3K inhibitors, such as hyperglycemia.[1][5][6] Blood glucose levels were measured in mice treated with therapeutic doses of this compound.[1][7]

Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

MTX-531_Experimental_Workflow A Computational Design of Dual Inhibitor B In Vitro Kinase Assays (Potency & Selectivity) A->B C Cell-Based Assays (Signaling & Apoptosis) B->C D In Vivo Efficacy Studies (Xenograft & PDX Models) C->D E Pharmacodynamic Analysis (In Vivo Target Inhibition) D->E F Tolerability & Safety Studies (e.g., Hyperglycemia) D->F G IND-Enabling Toxicology Studies F->G

Preclinical development workflow for this compound.

Future Directions

Investigational new drug-enabling toxicology studies for this compound are currently underway, sponsored by the National Cancer Institute's Experimental Therapeutics (NExT) Program.[1][11] MEKanistic Therapeutics has plans to initiate a clinical trial with this compound by the end of 2025.[6] The promising preclinical data suggest that this compound could be an effective treatment for various cancers, including head and neck squamous cell carcinoma and KRAS-mutated gastrointestinal tumors, particularly in combination with other targeted therapies.[1][3]

References

Evaluating the Specificity of MTX-531 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MTX-531 has emerged as a novel, first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), offering a promising strategy to overcome adaptive resistance in cancer therapy.[1][2][3] This guide provides an objective comparison of this compound's binding specificity against other established kinase inhibitors, supported by available preclinical data.

Executive Summary

This compound demonstrates high potency and remarkable selectivity for its dual targets, EGFR and PI3K.[2][4] Unlike many conventional PI3K inhibitors, this compound is uniquely designed to avoid the common on-target side effect of hyperglycemia, a significant advantage in its therapeutic profile.[2][3][5] This is attributed to its weak partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ). Preclinical studies in various cancer models have shown significant and durable tumor regressions with this compound, both as a monotherapy and in combination with other targeted agents.[3]

Comparative Binding Specificity

The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing efficacy. This compound was computationally designed for high-affinity binding to both EGFR and PI3K.[3] Its binding profile is compared here with other kinase inhibitors targeting either EGFR or PI3K.

Potency against Primary Targets

This compound exhibits low nanomolar potency against EGFR and all Class I PI3K isoforms.[4][6] This balanced inhibition is a key design feature aimed at simultaneously shutting down two critical cancer signaling pathways.

InhibitorTargetIC50 / Ki (nM)Notes
This compound EGFR 14.7 Dual EGFR/PI3K inhibitor
PI3Kα 6.4
PI3Kβ 233
PI3Kγ 8.3
PI3Kδ 1.1
NVP-AEE788EGFR2Dual EGFR/VEGFR inhibitor
HER2/ErbB26
KDR/VEGFR277
Flt-1/VEGFR159
Omipalisib (GSK2126458)PI3Kα0.019 (Ki)Pan-PI3K/mTOR inhibitor
PI3Kβ0.13 (Ki)
PI3Kγ0.06 (Ki)
PI3Kδ0.024 (Ki)
mTORC10.18 (Ki)
mTORC20.3 (Ki)
Alpelisib (BYL719)PI3Kα5PI3Kα-selective inhibitor
PI3Kβ1200
PI3Kγ250
PI3Kδ290
Kinome-wide Selectivity

A broad kinase selectivity panel is the gold standard for assessing off-target activity. This compound was evaluated against a panel of 482 kinases and demonstrated exceptional selectivity. Only four kinases were found to have an IC50 of less than 1 µM, indicating a very clean off-target profile. While the full dataset from the kinome scan is not publicly available, this high degree of selectivity is a significant finding.

In comparison, comprehensive kinome scan data for NVP-AEE788 and Alpelisib is not as readily available in the public domain, making a direct, exhaustive comparison challenging. Omipalisib has also been profiled against a large kinase panel (468 kinases) and is reported to have remarkable selectivity, though the detailed data is not fully disclosed.

InhibitorKinase Panel SizeKey Off-Targets (IC50/Ki in nM)
This compound 482HER2 (>2,500), HER4 (>10,000), DNA-PK (5.4)
NVP-AEE788Not specifiedKDR (77), Flt-1 (59), c-Abl, c-Src
Omipalisib468Data not fully disclosed, reported as highly selective
AlpelisibNot specifiedLimited public data on broad kinome scan

Mechanism of Action and Signaling Pathways

This compound's unique "flipped binding mode" allows a single molecule to inhibit both EGFR and PI3K at their respective ATP-binding sites.[5] This dual inhibition effectively blocks two major signaling pathways that drive tumor growth, proliferation, and survival.

EGFR and PI3K/Akt/mTOR Signaling

The diagram below illustrates the signaling cascades targeted by this compound. By inhibiting both EGFR and PI3K, this compound prevents the activation of downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis.

EGFR_PI3K_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR PI3K PI3K EGFR->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K

This compound dual inhibition of EGFR and PI3K pathways.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3K isoforms)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (at a concentration near the Km for the specific kinase)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start PrepCompound Prepare Serial Dilution of Test Compound Start->PrepCompound SetupReaction Set up Kinase Reaction: - Kinase - Substrate - Compound PrepCompound->SetupReaction InitiateReaction Initiate Reaction with ATP SetupReaction->InitiateReaction Incubate1 Incubate (e.g., 60 min, 30°C) InitiateReaction->Incubate1 TerminateReaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->TerminateReaction Incubate2 Incubate (e.g., 40 min, RT) TerminateReaction->Incubate2 DetectADP Convert ADP to ATP & Generate Luminescence Incubate2->DetectADP Incubate3 Incubate (e.g., 30-60 min, RT) DetectADP->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro kinase inhibition assay.
In Vivo Assessment of PI3K Inhibitor-Induced Hyperglycemia

A common adverse effect of PI3K inhibitors is hyperglycemia. The following protocol outlines a general method for its assessment in a mouse model.

Objective: To evaluate the effect of a PI3K inhibitor on blood glucose and insulin (B600854) levels in mice.

Animal Model: Female athymic nude mice.

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the study.

  • Dosing:

    • Administer the test compound (e.g., this compound, Alpelisib) or vehicle control orally (p.o.) once daily.

    • Dose levels should be based on prior tolerability studies.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at specified time points (e.g., 0, 2, 4, 8, and 24 hours) post-dose on the first day of treatment and periodically thereafter.

    • Measure blood glucose levels using a handheld glucometer.

  • Insulin Level Measurement:

    • At selected time points, collect a larger blood sample for plasma preparation.

    • Measure plasma insulin levels using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose and insulin levels over time for each treatment group.

    • Compare the effects of the different inhibitors on these parameters.

Key Finding for this compound: Preclinical studies have shown that this compound does not cause the hyperglycemia commonly observed with other PI3K inhibitors.[2][5]

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its dual inhibition of EGFR and PI3K, combined with a high degree of selectivity and a favorable safety profile that avoids hyperglycemia, positions it as a promising candidate for further clinical investigation. The data presented in this guide underscore the specificity of this compound's binding and provide a framework for its comparison with other kinase inhibitors. Further release of detailed kinome scan data for this compound and its comparators will enable an even more comprehensive evaluation of its selectivity profile.

References

MTX-531: A Comparative Analysis of a First-in-Class Dual EGFR and PI3K Inhibitor in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MTX-531, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). This compound was computationally designed to overcome adaptive resistance mechanisms that frequently limit the efficacy of single-target cancer therapies.[1][2] This document summarizes its performance against other targeted agents, supported by preclinical experimental data, and provides detailed protocols for key assays.

Executive Summary

This compound is a first-in-class oral drug that potently and selectively inhibits both EGFR and PI3K signaling pathways.[1][3] This dual-targeting approach is designed to shut down escape mechanisms utilized by tumors to resist treatment.[1] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including head and neck squamous cell carcinoma (HNSCC), colorectal, and pancreatic cancers.[1][3] A key advantage of this compound is its favorable safety profile, notably the absence of hyperglycemia, a common and often dose-limiting side effect of other PI3K inhibitors.[2][3]

Mechanism of Action: Dual Inhibition of EGFR and PI3K

This compound simultaneously targets two critical nodes in cancer cell signaling:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-MAPK cascade, promoting cell proliferation and survival.[3]

  • PI3K (Phosphoinositide 3-kinase): A lipid kinase that, once activated, initiates the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, survival, and metabolism.[3][4]

In many cancers, particularly HNSCC, these two pathways can compensate for each other when only one is inhibited, leading to adaptive resistance.[1] By co-targeting both EGFR and PI3K, this compound aims to provide a more durable and effective anti-cancer response.[1]

MTX531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MTX531 This compound MTX531->EGFR MTX531->PI3K EGF EGF EGF->EGFR Binds Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture (e.g., HNSCC, Colorectal, Pancreatic) treatment Treat with this compound (or comparators) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Western Blot for Cleaved PARP) treatment->apoptosis western Western Blot Analysis (p-EGFR, p-AKT) treatment->western pdx_establishment Establish Patient-Derived Xenografts (PDX) in Mice pdx_treatment Treat Mice with this compound (or control/combination) pdx_establishment->pdx_treatment tumor_measurement Monitor Tumor Volume and Mouse Health pdx_treatment->tumor_measurement data_analysis Analyze Tumor Growth Inhibition and Survival Data tumor_measurement->data_analysis Comparative_Effects cluster_mtx531 This compound (Single Agent) cluster_combo EGFRi + PI3Ki (Combination) cluster_single Single Pathway Inhibitor mtx531_effect Dual Inhibition: EGFR & PI3K mtx531_outcome High Tumor Regression No Hyperglycemia mtx531_effect->mtx531_outcome combo_effect Separate Inhibition: EGFR (e.g., Erlotinib) PI3K (e.g., Alpelisib) combo_outcome Lower Tumor Regression Potential for Hyperglycemia combo_effect->combo_outcome single_effect Inhibition of either EGFR or PI3K single_outcome Adaptive Resistance Limited Efficacy single_effect->single_outcome

References

Safety Operating Guide

Safe Disposal of MTX-531: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of potent, research-grade compounds such as MTX-531 is a critical component of laboratory safety and environmental responsibility. As this compound is a novel agent, specific disposal protocols may not be readily available. Therefore, it is imperative to adhere to established best practices for the disposal of hazardous and cytotoxic pharmaceutical waste. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Containerization

Proper segregation of waste is the first and most critical step in the disposal process. Different waste streams require specific disposal methods. The following table outlines the appropriate container for each type of this compound waste.

Waste TypeContainer TypeContainer ColorLabeling Requirements
Solid Waste (e.g., contaminated gloves, bench paper, empty vials)Lined, puncture-resistant container with a secure lidYellow"Cytotoxic Waste for Incineration" and "Hazardous Drug Waste"
Liquid Waste (e.g., unused solutions, rinsates)Leak-proof, screw-cap containerBlack"Hazardous Pharmaceutical Waste" and chemical name (this compound)
Sharps Waste (e.g., contaminated needles, scalpels)Puncture-proof sharps containerRed"Sharps" and "Biohazardous/Chemotoxic Waste"

Note: Container color-coding may vary by institution and location. Always adhere to your facility's specific waste management plan.[1][2][3]

III. Step-by-Step Disposal Protocol

1. Solid Waste Disposal:

  • Place all non-sharp, solid waste contaminated with this compound into a designated yellow cytotoxic waste bag within a rigid container.[4]

  • Once the bag is three-quarters full, securely seal it.

  • Close the lid of the outer container and ensure it is properly labeled.[5]

  • Store the container in a designated hazardous waste accumulation area away from general laboratory traffic.[6][7]

2. Liquid Waste Disposal:

  • Carefully pour all liquid waste containing this compound into a designated black hazardous waste container.

  • Do not fill the container beyond 80% capacity to prevent splashing and spills.

  • Securely fasten the cap and ensure the container is properly labeled with the contents.

  • Place the liquid waste container in secondary containment to mitigate potential leaks.[6]

  • Crucially, never dispose of liquid pharmaceutical waste down the drain. [8]

3. Sharps Waste Disposal:

  • Immediately place all sharps contaminated with this compound into a designated red sharps container.[9]

  • Do not recap, bend, or break needles.

  • Once the sharps container is three-quarters full, lock the lid securely.

  • Store the sealed sharps container in the designated hazardous waste accumulation area.

IV. Final Disposal Logistics

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.[5] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF). Ensure that all waste is properly documented according to institutional and regulatory requirements.

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from point of generation to final disposal.

cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A Solid Waste (Gloves, Vials) D Yellow Cytotoxic Waste Container A->D B Liquid Waste (Solutions, Rinsates) E Black Hazardous Liquid Waste Container B->E C Sharps Waste (Needles, Scalpels) F Red Sharps Container C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H Licensed Hazardous Waste Vendor Pickup G->H I Transport to Permitted Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling MTX-531

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance for handling MTX-531 in a laboratory setting. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment, which should be conducted by qualified personnel before handling this compound. All laboratory personnel must be trained in the proper handling of potent and cytotoxic compounds.

Introduction to this compound

This compound is an orally active inhibitor of both EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), demonstrating anti-tumor properties.[1][2] Given its potent biological activity, this compound should be handled with caution as a potentially hazardous substance. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense against exposure to potent compounds like this compound.[3][4][5] There is no safe level of exposure to cytotoxic drugs for healthcare workers.[5] The following table summarizes the mandatory PPE for handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Primary Protection GlovesTwo pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[5] The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear in the outer glove.
GownDisposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[3][4] Must be resistant to chemotherapy drugs.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be worn when handling the powdered form of this compound or when there is a risk of aerosol generation.[4][5]Prevents inhalation of the compound.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield should be worn over the goggles.[3][5]Protects eyes and face from splashes and aerosols.
Additional Protection Shoe Covers and Hair CoverDisposable shoe covers and a hair cover (bouffant cap).[3]Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling potent compounds is crucial to minimize the risk of exposure and contamination.[6] The following workflow outlines the key steps from receiving the compound to its final disposal.

Receiving and Unpacking
  • Designated Receiving Area: Designate a specific area for receiving and unpacking potent compounds.

  • Inspect Packaging: Before opening, inspect the external packaging for any signs of damage or leakage.

  • Wear Appropriate PPE: At a minimum, wear two pairs of chemotherapy-rated gloves and a lab coat when handling the outer packaging.[3]

  • Unpacking Procedure:

    • Open the shipping container in a fume hood or other ventilated enclosure.

    • Carefully remove the primary container, inspecting it for any breaches.

    • Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol).

    • Dispose of all outer packaging materials as hazardous waste.

Storage
  • Secure and Designated Storage: Store this compound in a clearly labeled, sealed, and unbreakable secondary container in a designated and secure location with restricted access.

  • Ventilation: The storage area should be well-ventilated.

  • Inventory: Maintain a detailed inventory log for all potent compounds, including this compound.

Weighing and Reconstitution
  • Containment: All handling of powdered this compound, including weighing and reconstitution, must be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.[7]

  • Dedicated Equipment: Use dedicated spatulas, weigh boats, and other equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • Reconstitution:

    • Slowly add the solvent to the solid compound to avoid aerosolization.

    • Ensure the vial is tightly capped before mixing.

Experimental Use
  • Controlled Access: Conduct all experiments involving this compound in a designated and restricted area.

  • Minimize Contamination: Work on disposable, absorbent bench liners to contain any potential spills.

  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[4][8]

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, vials, plates) Place in a designated, labeled, and puncture-resistant hazardous waste container.
Contaminated PPE (e.g., gloves, gown, shoe covers) Carefully remove to avoid self-contamination and place in a designated hazardous waste bag immediately after use.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof hazardous waste container.
Spill Cleanup Materials All materials used to clean up spills of this compound must be disposed of as hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area.[4][8]

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 1, including respiratory protection.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.

    • For liquids: Cover the spill with absorbent material from a chemical spill kit.

  • Clean the Spill:

    • Working from the outside in, carefully collect all contaminated materials.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by 70% isopropyl alcohol).

    • Wipe the area with clean, damp cloths.

  • Dispose of Waste: Dispose of all contaminated materials and cleaning supplies as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory, from receipt of the compound to the final disposal of waste.

MTX531_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_spill Emergency Protocol Receiving Receiving & Unpacking Storage Secure Storage Receiving->Storage Inspect & Log Weighing Weighing & Reconstitution (in containment) Storage->Weighing Retrieve Experiment Experimental Use Weighing->Experiment Prepare Solution SolidWaste Contaminated Solid Waste (PPE, labware) Experiment->SolidWaste LiquidWaste Contaminated Liquid Waste Experiment->LiquidWaste Spill Spill Occurs Experiment->Spill Disposal Hazardous Waste Disposal SolidWaste->Disposal LiquidWaste->Disposal Containment Contain & Clean Spill->Containment Follow Spill Protocol SpillDisposal Dispose of Spill Waste Containment->SpillDisposal SpillDisposal->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。